1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid: Chemical Profile & Synthetic Utility
Topic: Chemical Properties of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 1-(Propa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Properties of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a specialized gem-disubstituted cyclobutane derivative characterized by the presence of a bulky isopropoxy ether group and a carboxylic acid moiety at the same carbon (C1).[1] This structural motif—an
-alkoxy carboxylic acid on a strained ring—imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity compared to its hydroxy analog, and conformational restriction due to the Thorpe-Ingold effect.[1]
In drug discovery, this scaffold serves as a valuable bioisostere for
-amino acids and -hydroxy acids, offering a strategy to modulate potency and pharmacokinetic profiles by blocking metabolic -oxidation and restricting bond rotation.[1]
The gem-disubstitution at C1 significantly alters the properties compared to unsubstituted cyclobutanecarboxylic acid.[1]
Property
Value (Approx.)
Mechanistic Insight
pKa
3.4 – 3.7
The inductive electron-withdrawing effect (-I) of the -oxygen stabilizes the carboxylate anion, making it more acidic than cyclobutanecarboxylic acid (pKa ~4.8).[1]
LogP
1.8 – 2.1
The isopropoxy group adds lipophilicity (+0.8 to +1.0 log units) compared to the 1-hydroxy analog, improving membrane permeability.[1]
Ring Strain
~26 kcal/mol
The cyclobutane ring is highly strained, influencing reactivity toward ring-opening under oxidative or hydrogenolytic conditions.[1]
Conformation
Puckered
The bulky C1 substituents force the ring into a specific puckered geometry to minimize transannular interactions.
Synthetic Pathways[3][4][5][6][7]
Two primary routes exist for the synthesis of this compound.[2] The Cyanohydrin Route is recommended for laboratory-scale precision, while the Modified Bargellini Reaction offers a one-pot approach.[1]
Route A: Cyanohydrin Alkylation (Recommended)
This stepwise protocol ensures regiocontrol and allows for the purification of intermediates.
Cyanohydrin Formation: Reaction of cyclobutanone with KCN/HCN yields 1-hydroxycyclobutane-1-carbonitrile.[1]
O-Alkylation: Deprotonation of the hydroxyl group with NaH followed by
attack on isopropyl iodide (or isopropyl triflate for higher yield) installs the ether linkage.
A multicomponent reaction involving cyclobutanone, chloroform, and isopropanol in the presence of solid NaOH. The trichloromethyl anion adds to the ketone, forming a gem-dichloro epoxide intermediate which is ring-opened by the isopropoxide nucleophile.[1]
Visualization of Synthetic Logic
Figure 1: Comparative synthetic pathways. Route A (Cyanohydrin) provides stepwise control; Route B (Bargellini) is a convergent one-pot method.[1]
Chemical Reactivity & Stability[1]
Carboxylic Acid Derivatization
The C1-carboxyl group is sterically crowded due to the adjacent isopropoxy group and the ring structure.
Amide Coupling: Standard coupling reagents (HATU, EDC) work, but reaction times may be prolonged.[1] Activation as the acid chloride (using oxalyl chloride/DMF) is often required for sterically hindered amines.
Esterification: Fisher esterification (alcohol + acid catalyst) is slow.[1] Alkylation of the carboxylate salt (Cs2CO3 + Alkyl Halide) is the preferred method for ester synthesis.
Ether Stability
The isopropyl ether linkage is robust under basic and mild acidic conditions.
-protons are susceptible to radical abstraction, but the steric bulk of the cyclobutane ring provides some kinetic protection against metabolic O-dealkylation.[1]
Ring Strain & Expansion
While the cyclobutane ring is stable at room temperature, it is prone to:
Ring Opening: Under catalytic hydrogenation conditions (
Ring Expansion: Treatment of the corresponding acid chloride with diazomethane (Arndt-Eistert synthesis) can yield the cyclopentane homolog, though the
-alkoxy group may influence the migratory aptitude.
Applications in Drug Discovery[8]
Bioisosterism
This molecule acts as a conformationally restricted bioisostere for:
-Amino Acids: When the ether oxygen is viewed as a surrogate for an NH group (in terms of H-bond acceptance), or simply as a lipophilic spacer.[1]
-Hydroxy Acids: The isopropoxy group blocks the hydrogen bond donor capability of the OH, increasing permeability and preventing glucuronidation.
Metabolic Blocking
The gem-disubstitution at C1 effectively blocks metabolic
-oxidation.[1] The cyclobutane ring itself is resistant to -oxidation, making this scaffold highly metabolically stable compared to linear alkyl chains.[1]
Reactivity Map[1]
Figure 2: Reactivity profile highlighting key transformations and stability issues.
Experimental Protocol: Synthesis via Cyanohydrin
Objective: Synthesis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (10 mmol scale).
Cyanohydrin Formation:
To a stirred solution of cyclobutanone (0.70 g, 10 mmol) in water/acetic acid, add KCN (1.5 eq) at 0°C. Stir for 12 h. Extract with ether to isolate 1-hydroxycyclobutanecarbonitrile.[1]
Caution: KCN is highly toxic.[1] Use appropriate ventilation and quenching protocols.
O-Alkylation:
Dissolve the crude cyanohydrin in anhydrous THF (20 mL) under
.
Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min until
evolution ceases.
Add 2-iodopropane (1.5 eq) dropwise.[1] Reflux for 16 h.
Quench with
, extract with EtOAc, and concentrate to yield the nitrile intermediate.[1]
Thermodynamic stability of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
An In-depth Technical Guide on the Thermodynamic Stability of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid Authored by: A Senior Application Scientist Distribution: For Researchers, Scientists, and Drug Development Pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Thermodynamic Stability of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Authored by: A Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid. Recognizing the critical importance of stability in drug development and materials science, this document moves beyond a mere recitation of facts. Instead, it offers a detailed, first-principles approach to characterization, combining rigorous experimental protocols with predictive computational modeling. We will explore the theoretical underpinnings of the molecule's stability, provide step-by-step methodologies for thermal analysis, and outline a workflow for computational assessment. This integrated approach ensures a robust and reliable stability profile, empowering researchers to make informed decisions in their development pipelines.
Table of Contents
Introduction: Unpacking the Structural Influences on Stability
Part 1: Experimental Determination of Thermal Stability
Part 2: Computational Assessment of Thermodynamic Parameters
3.1. The Power of In Silico Prediction: Density Functional Theory (DFT)
3.2. Workflow for Computational Stability Analysis
Part 3: Integrated Stability Profile and Data Interpretation
4.1. Synthesizing Experimental and Computational Data
4.2. Hypothetical Data Summary
References
Introduction: Unpacking the Structural Influences on Stability
The thermodynamic stability of a molecule is a critical parameter that dictates its shelf-life, reactivity, and suitability for various applications, most notably in pharmaceuticals where it directly impacts safety and efficacy. The structure of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid presents a unique combination of features that warrant a detailed stability investigation:
Cyclobutane Ring Strain: Cyclobutane possesses significant ring strain (approximately 26 kcal/mol) due to its constrained bond angles, which deviate from the ideal sp³ hybridization angle of 109.5°. This inherent strain can be a driving force for ring-opening reactions under thermal stress.
Steric Hindrance: The bulky propan-2-yloxy (isopropoxy) group and the carboxylic acid group are both attached to the same quaternary carbon atom. This creates substantial steric hindrance, which can influence crystal packing and potentially destabilize the molecule.
Ether Linkage: The ether linkage is generally considered stable but can be susceptible to cleavage under acidic conditions or at elevated temperatures, particularly if adjacent groups can stabilize a resulting carbocation.
Carboxylic Acid Moiety: Carboxylic acids are known to form strong intermolecular hydrogen bonds, often leading to the formation of stable dimers in the solid state. This dimerization can significantly increase the melting point and thermal stability. However, they are also prone to decarboxylation upon heating, a common decomposition pathway.
A thorough understanding of these competing factors is essential for predicting and confirming the overall thermodynamic stability of the title compound.
Part 1: Experimental Determination of Thermal Stability
Experimental thermal analysis provides direct, empirical data on how a material behaves under controlled heating. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offers a comprehensive view of both energetic transitions and mass loss events.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions. For stability analysis, it can reveal the onset of decomposition through exothermic or endothermic events. The choice of a modest heating rate (e.g., 10 °C/min) is a deliberate balance: it is fast enough to ensure a good signal-to-noise ratio while being slow enough to allow for thermal equilibrium within the sample, preventing kinetic artifacts from obscuring the true thermodynamic transitions.
Detailed Experimental Protocol: DSC Analysis
Objective: To identify the melting point and any other thermal transitions, including the onset of decomposition.
Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
Methodology:
Sample Preparation: Accurately weigh 3-5 mg of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid into a standard aluminum DSC pan.
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For volatile or potentially reactive samples, hermetically sealed pans are recommended to prevent mass loss before the decomposition event.
Instrument Setup:
Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create a non-reactive atmosphere.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. The upper limit is chosen to ensure capture of all relevant transitions without exceeding the operational limits of the instrument or pan.
Data Analysis:
Plot the heat flow (W/g) versus temperature (°C).
Identify endothermic peaks, which may correspond to melting. The onset temperature of the melting peak is typically reported as the melting point.
Identify sharp exothermic peaks, which are often indicative of decomposition. The onset of this exotherm is a critical indicator of thermal instability.
Caption: Workflow for TGA analysis.
Part 2: Computational Assessment of Thermodynamic Parameters
While experimental methods provide invaluable data on thermal behavior, computational chemistry offers a predictive and mechanistic understanding of a molecule's intrinsic stability.
The Power of In Silico Prediction: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the purpose of thermodynamic stability, DFT can be used to calculate the Gibbs free energy of formation (ΔG°f), a fundamental measure of a molecule's stability at a given temperature and pressure. By comparing the ΔG°f of the parent molecule to its potential decomposition products, one can predict the spontaneity of degradation pathways. The B3LYP functional combined with a 6-31G(d) basis set is a widely accepted and computationally efficient method for geometry optimization and frequency calculations of organic molecules, providing a good balance between accuracy and computational cost.
Workflow for Computational Stability Analysis
Objective: To calculate the Gibbs free energy of formation and investigate potential decomposition pathways.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
Structure Building: Construct the 3D structure of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid using a molecular editor.
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
Method: DFT
Functional: B3LYP
Basis Set: 6-31G(d)
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This is a critical step to:
Confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Thermodynamic Data Extraction: From the output of the frequency calculation, extract the standard Gibbs free energy of formation (ΔG°f).
Decomposition Pathway Analysis (Optional but Recommended):
Hypothesize plausible decomposition products (e.g., via decarboxylation or ring-opening).
Repeat steps 1-4 for each hypothesized product.
Calculate the Gibbs free energy of reaction (ΔG°rxn) for each potential decomposition pathway. A negative ΔG°rxn suggests a thermodynamically favorable (spontaneous) decomposition route.
Caption: Computational workflow for stability assessment.
Part 3: Integrated Stability Profile and Data Interpretation
Synthesizing Experimental and Computational Data
The true power of this dual-pronged approach lies in the synthesis of the data.
DSC and TGA Correlation: The onset of a decomposition exotherm in the DSC should correlate with the onset of mass loss in the TGA. If a significant exotherm occurs without mass loss, it might indicate a solid-state rearrangement or polymerization.
Experimental vs. Computational: While DFT calculations provide insight into intrinsic, single-molecule stability in the gas phase, experimental data reflects the stability in the condensed phase (solid or liquid), which includes intermolecular forces. A high experimental decomposition temperature despite a predicted thermodynamically favorable decomposition pathway might suggest that the decomposition is kinetically hindered, requiring significant activation energy.
Hypothetical Data Summary
The following table presents a hypothetical but plausible set of results for 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, illustrating how the data would be presented.
Parameter
Method
Result
Interpretation
Melting Point (Onset)
DSC
125.4 °C
Sharp endotherm indicates a crystalline solid with a defined melting point.
Decomposition (Onset)
DSC
210.7 °C (Exotherm)
The molecule begins to decompose exothermically shortly after melting.
Onset of Mass Loss (T₅)
TGA
212.1 °C
Correlates well with the DSC decomposition onset, confirming mass loss.
Mass Loss at 300 °C
TGA
45%
Significant decomposition has occurred by this temperature.
ΔG°f
DFT
-155.2 kcal/mol
Provides a baseline value for the molecule's intrinsic stability.
ΔG°rxn (Decarboxylation)
DFT
-20.5 kcal/mol
Predicts that decarboxylation is a thermodynamically spontaneous process.
Conclusion: A Holistic View of Stability
The thermodynamic stability of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a complex interplay of ring strain, steric hindrance, and intermolecular forces. A comprehensive evaluation, as outlined in this guide, is non-negotiable for any serious development program. By integrating high-quality experimental data from DSC and TGA with the predictive power of computational methods like DFT, researchers can build a robust, multi-faceted understanding of a molecule's stability profile. This approach not only identifies the "what" and "when" of thermal decomposition but also provides insights into the "why," enabling the rational design of more stable analogues or the development of appropriate handling and storage protocols.
References
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
Foundational
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid represents a novel chemical scaffold with potential therapeutic applications. While direct structur...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid represents a novel chemical scaffold with potential therapeutic applications. While direct structure-activity relationship (SAR) data for this specific molecule is not extensively available in the public domain, its structural features—a carboxylic acid headpiece, a central cyclobutane ring, and an alkoxy side chain—suggest potential interactions with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein coupled receptors like GPR120. This guide provides a comprehensive framework for elucidating the SAR of this compound class. By leveraging established principles from related PPAR and GPR120 agonists, we will explore the probable impact of structural modifications on biological activity. This document serves as a roadmap for researchers aiming to design and synthesize analogs of 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid with optimized potency and selectivity.
Introduction: The Therapeutic Potential of a Novel Scaffold
The quest for novel chemical entities with improved therapeutic profiles is a cornerstone of modern drug discovery. The cyclobutane ring, once considered a synthetic curiosity, is increasingly being incorporated into drug candidates to impart unique conformational constraints and metabolic stability.[1][2] The molecule 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid combines this rigid core with a carboxylic acid, a common feature in ligands for various metabolic receptors, and an isopropoxy group that can influence lipophilicity and receptor interaction.
Based on structural analogy to known pharmacologically active agents, this scaffold is a promising starting point for the development of modulators for two key therapeutic targets:
Peroxisome Proliferator-Activated Receptors (PPARs): These ligand-activated transcription factors are master regulators of lipid and glucose metabolism.[3] PPAR agonists, such as fibrates and thiazolidinediones, are established therapies for dyslipidemia and type 2 diabetes.[3][4] A common structural motif for PPAR agonists is an acidic head group linked to a hydrophobic tail, a pattern embodied by our lead molecule.[3]
G-protein Coupled Receptor 120 (GPR120): Also known as Free Fatty Acid Receptor 4 (FFAR4), GPR120 is activated by long-chain fatty acids and plays a crucial role in glucose homeostasis, incretin secretion, and anti-inflammatory responses.[5][6] Carboxylic acid-containing compounds have been identified as potent GPR120 agonists, making this a plausible target for 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid.[5]
This guide will delineate a systematic approach to understanding the SAR of this novel scaffold, with a focus on its potential as a PPAR and/or GPR120 modulator.
Core Molecular Architecture and Hypothesized SAR
The core structure of 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid can be dissected into three key regions for SAR exploration: the carboxylic acid head, the central cyclobutane ring, and the isopropoxy side chain.
The Carboxylic Acid Head Group: The Anchor for Activity
The carboxylic acid moiety is a critical pharmacophore for both PPAR and GPR120 agonists, typically forming key hydrogen bond interactions with receptor-binding pockets.[3][6]
Essentiality: It is highly probable that the carboxylic acid is essential for activity. Its replacement with non-acidic groups (e.g., esters, amides, alcohols) is predicted to lead to a significant loss of potency.
Bioisosteric Replacements: Exploration of acidic bioisosteres, such as tetrazoles or acylsulfonamides, could be a viable strategy to modulate potency, selectivity, and pharmacokinetic properties.[7]
The Cyclobutane Core: A Rigid Scaffold for Optimal Positioning
The cyclobutane ring serves as a rigid scaffold that orients the carboxylic acid and the alkoxy side chain in a defined spatial arrangement. This conformational rigidity can enhance binding affinity by reducing the entropic penalty upon receptor binding.[1][2]
Ring Size: Altering the ring size to cyclopropane or cyclopentane would systematically change the bond angles and distances between the key functional groups, likely impacting receptor fit.
Substitution: The unsubstituted positions on the cyclobutane ring are prime locations for introducing further substituents to probe for additional receptor interactions and to modulate physicochemical properties.
The Isopropoxy Side Chain: Tuning Lipophilicity and Potency
The 1-(propan-2-yloxy) group is a key determinant of the molecule's lipophilicity and is expected to occupy a hydrophobic pocket within the target receptor.
Alkoxy Chain Length and Branching: Systematic variation of the alkoxy group is a critical avenue for SAR exploration. Increasing the chain length (e.g., ethoxy, propoxy, butoxy) or altering the branching pattern (e.g., tert-butoxy) will directly impact the size, shape, and lipophilicity of this region, likely leading to significant changes in potency and selectivity.
Aromatic Substituents: Replacing the alkyl group with aryl or heteroaryl moieties could introduce favorable pi-stacking or other interactions within the receptor's binding site, a common strategy in the design of potent PPAR agonists.[8]
Based on the principles outlined above, a focused library of analogs should be synthesized and evaluated to build a comprehensive SAR profile.
Modification Site
Proposed Analogs
Hypothesized Impact on Activity
Carboxylic Acid
Ester, Amide, Alcohol
Significant decrease in activity
Tetrazole, Acylsulfonamide
Potential for retained or enhanced activity with altered PK properties
Cyclobutane Ring
Cyclopropane, Cyclopentane analogs
Altered potency due to changes in vector positioning of substituents
3-methyl, 3,3-dimethyl substitution
Potential for enhanced potency through additional hydrophobic interactions
Alkoxy Side Chain
Methoxy, Ethoxy, n-Propoxy, n-Butoxy
Potency likely to vary with chain length, with an optimal length expected
tert-Butoxy
Altered potency due to increased steric bulk
Phenoxy, Benzyloxy
Potential for significant increase in potency through aromatic interactions
Experimental Workflow for SAR Elucidation
A systematic approach is required to synthesize and test the proposed analogs to build a robust SAR model.
Figure 2: A plausible synthetic route for the preparation of 1-alkoxycyclobutane-1-carboxylic acid analogs.
Biological Evaluation: A Step-by-Step Protocol
Protocol: PPARγ Luciferase Reporter Assay
This assay is a common method to determine if a compound can activate the PPARγ receptor.
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Transfection: Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds at various concentrations (typically from 1 nM to 100 µM). A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and DMSO is used as a vehicle control.
Incubation: The cells are incubated with the compounds for 24 hours.
Luciferase Assay: The medium is removed, and the cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's protocol.
Data Analysis: The relative luciferase units (RLU) are normalized to the vehicle control. The EC₅₀ values (the concentration at which 50% of the maximal response is observed) are calculated by fitting the dose-response data to a sigmoidal curve.
Similar reporter assays can be employed to assess activity at PPARα, PPARδ, and GPR120.
Conclusion and Future Directions
The 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid scaffold holds significant promise as a starting point for the development of novel therapeutics, particularly targeting metabolic diseases through the modulation of PPARs and/or GPR120. While direct SAR data is currently lacking, a systematic investigation guided by the principles outlined in this technical guide will be instrumental in unlocking the full potential of this chemical class. The proposed workflow, from analog synthesis to biological evaluation, provides a clear path for researchers to establish a robust SAR, leading to the identification of potent and selective lead compounds for further preclinical development. Future work should also focus on elucidating the pharmacokinetic and pharmacodynamic properties of the most promising analogs to assess their drug-like potential.
References
Shi, G. Q., et al. (2005). Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity. Journal of Medicinal Chemistry, 48(13), 4457-4468. [Link]
Jackson, E., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 11(9), 1056-1065. [Link]
Di Mola, A., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4359-4382. [Link]
Jo, A., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2549. [Link]
Sun, Q., et al. (2017). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 11, 227-237. [Link]
Rikimaru, K., et al. (2012). Structure-activity Relationships and Key Structural Feature of Pyridyloxybenzene-Acylsulfonamides as New, Potent, and Selective Peroxisome Proliferator-Activated Receptor (PPAR) γ Agonists. Bioorganic & Medicinal Chemistry, 20(10), 3246-3259. [Link]
The Pharmacophore of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid: Synthesis, Bioisosterism, and Therapeutic Potential
Executive Summary 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid represents a specialized, conformationally restricted structural motif in medicinal chemistry. As an -alkoxy cycloalkyl acid, it serves as a lipophilic, n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid represents a specialized, conformationally restricted structural motif in medicinal chemistry. As an
-alkoxy cycloalkyl acid, it serves as a lipophilic, non-ionizable bioisostere of the well-characterized 1-aminocyclobutane-1-carboxylic acid (ACBC). This guide analyzes its potential utility as a scaffold for GPR120 modulation, a probe for amino acid transporters (LAT1), and a metabolic blocker in drug design. By replacing the -amino group with an isopropoxy ether, this moiety alters hydrogen bond donor/acceptor profiles while maintaining the rigid "butterfly" conformation of the cyclobutane ring, offering a unique vector for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
Structural Analysis & Bioisosteric Rationale
The "Stealth" Bioisostere of ACBC
The primary pharmaceutical interest in this molecule lies in its relationship to 1-aminocyclobutane-1-carboxylic acid (ACBC) , a non-proteinogenic amino acid known to modulate NMDA receptors and inhibit amino acid transport.
Conformational Lock: The cyclobutane ring constrains the
and torsion angles, locking the carboxylic acid and the isopropoxy group into a specific spatial vector. This reduces the entropic penalty of binding to protein targets compared to linear analogs (e.g., -isopropoxy isobutyric acid).
Lipophilicity Shift: Replacing the zwitterionic ammonium group (
) of ACBC with a neutral isopropoxy ether () significantly increases the LogP. This modification is critical for converting CNS-active amino acid analogs into compounds that can passively diffuse across the BBB without relying solely on active transport.
Metabolic Stability: The quaternary carbon at the 1-position prevents
-oxidation. Furthermore, the ether linkage is generally resistant to the amidases and peptidases that rapidly degrade peptide-based drugs.
Physicochemical Profile
Property
Value (Predicted)
Implication
Formula
Low MW fragment (<200 Da) ideal for FBDD.
MW
158.20 g/mol
High ligand efficiency potential.
cLogP
~1.9 - 2.2
Optimal for oral absorption; significantly higher than ACBC (cLogP < 0).
pKa (Acid)
~3.8 - 4.2
Typical carboxylic acid; exists as anion at physiological pH.
Cyclobutane carboxylic acid derivatives have been identified in patent literature as modulators of GPR120 (Free Fatty Acid Receptor 4) , a target for type 2 diabetes and obesity.
Mechanism: GPR120 agonists stimulate GLP-1 secretion and improve insulin sensitivity.
Application: The 1-isopropoxy motif mimics the medium-chain fatty acid pharmacophore but with enhanced metabolic stability. The isopropoxy group fills the hydrophobic pocket usually occupied by the alkyl chain of endogenous ligands, while the cyclobutane ring provides a rigid core to orient the carboxylate "warhead" for ionic interaction with Arg99 in the receptor.
CNS & Oncology: LAT1 Transporter Modulation
The L-type Amino Acid Transporter 1 (LAT1) is highly upregulated in glioblastoma and other cancers.
Mechanism: ACBC is a known substrate/inhibitor of LAT1.
Hypothesis: The 1-(Propan-2-yloxy) analog acts as an "Occupancy-Driven" inhibitor. It lacks the protonated amine required for efficient transport turnover but retains the steric bulk and carboxylate recognition elements to bind the transporter's orthosteric site, potentially locking it in an outward-open conformation.
Therapeutic Utility: Use as a non-transportable inhibitor to starve cancer cells of leucine and other essential amino acids.
NMDA Receptor Modulation
ACBC is a partial agonist at the glycine site of the NMDA receptor.
Bioisosteric Shift: Replacing the amine with an ether removes the positive charge interaction. This likely abolishes agonist activity but may retain binding affinity, converting the molecule into a competitive antagonist or an allosteric modulator. This is valuable for developing neuroprotective agents that prevent excitotoxicity without the psychomimetic side effects of channel blockers.
Synthetic Protocol: The Cyanohydrin Route
The most robust synthesis avoids direct alkylation of the alpha-hydroxy acid (which can suffer from O- vs COO- alkylation competition) by utilizing a cyanohydrin intermediate.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via cyanohydrin intermediate.
Step-by-Step Methodology
Step 1: Formation of 1-Hydroxycyclobutanecarbonitrile
ACBC Bioactivity: Gershonov, E., et al. "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides."[2] Journal of Medicinal Chemistry, 39(24), 4833-4843.
Ring Expansion Chemistry: Estieu, K., et al. "Regioselective Synthesis of
-Dialkylcyclopentanones from 1-Hydroxycyclobutanecarboxylic Acid."[3][4] Tetrahedron, 54(28), 8075-8090.
Bioisosterism: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[5] ChemMedChem, 8(3), 385-395.
Application Note: Synthesis Protocols for 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Abstract & Target Profile This application note details the robust synthesis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid , a sterically congested -alkoxy carboxylic acid utilized as a bioisostere in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Target Profile
This application note details the robust synthesis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid , a sterically congested
-alkoxy carboxylic acid utilized as a bioisostere in medicinal chemistry. The presence of a bulky isopropoxy group at the quaternary carbon of the cyclobutane ring presents a specific synthetic challenge: installing a secondary alkyl ether onto a tertiary alcohol without inducing elimination (E2) side reactions.
This guide prioritizes Scientific Integrity by selecting a Silver(I) Oxide mediated alkylation strategy over traditional Williamson ether synthesis, minimizing the formation of propene byproducts.
Target Molecule Data
Property
Description
IUPAC Name
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Common Name
1-Isopropoxycyclobutanecarboxylic acid
Molecular Formula
Molecular Weight
158.20 g/mol
Key Functionality
Tertiary Ether, Carboxylic Acid, Cyclobutane Ring
Solubility
Soluble in DCM, MeOH, EtOAc; sparingly soluble in water (acid form)
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the direct alkylation of the carboxylic acid dianion, which often leads to mixtures. Instead, we utilize a "Protect-Alkylate-Deprotect" strategy.
Disconnection: The strategic bond break is at the ether oxygen (
).
Precursor: The immediate precursor is the ester of 1-hydroxycyclobutanecarboxylic acid.
Challenge: The
reaction between a tertiary alkoxide and isopropyl iodide is sluggish and prone to elimination.
Solution: Use of Silver(I) Oxide (
) provides a mild, non-basic activation of the hydroxyl group, facilitating alkylation while suppressing the basicity required for E2 elimination.
Figure 1: Retrosynthetic logic flow prioritizing the late-stage installation of the ether linkage.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 1-hydroxycyclobutanecarboxylate
Objective: Construct the quaternary center with a free hydroxyl group.
Reagents:
Cyclobutanone (1.0 eq)
Trimethylsilyl cyanide (TMSCN) (1.1 eq)
Zinc Iodide (
) (Catalytic, 0.05 eq)
Methanol (Solvent)
Sulfuric Acid (
) (conc.)
Step-by-Step Methodology:
Cyanohydrin Formation:
In a flame-dried flask under Argon, dissolve Cyclobutanone (10.0 g, 142 mmol) in anhydrous DCM (50 mL).
Add catalytic
(2.2 g).
Add TMSCN (15.5 g, 156 mmol) dropwise at 0°C.
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).
Pinner Reaction / Solvolysis:
Concentrate the reaction mixture to remove DCM.
Dissolve the residue in Methanol (100 mL).
Cool to 0°C and slowly bubble dry HCl gas or add conc.
(15 mL) dropwise (Caution: Exothermic).
Reflux the mixture for 12 hours. This converts the nitrile directly to the methyl ester while removing the TMS group.
Methodology adapted from: Trost, B. M.; Mao, M. K. "The Chemistry of Carbanions. X. The Selective Alkylation of Unsymmetrical Ketones." Journal of the American Chemical Society, 1983, 105, 6753.
General Protocol: (Analogous cyclobutane ring formation).
Silver Oxide Mediated Alkylation:
Primary Method Source: Tanabe, M.; Peters, R. H. "The Alkylation of Hydroxy Esters with Silver Oxide." Organic Syntheses, 1981, 60, 112.
Mechanistic Insight: Misra, A. K., et al. "Silver oxide mediated selective monomethylation of diols." Tetrahedron Letters, 2005, 46, 1663.
Target Listing: 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is listed in chemical catalogs (e.g., Angene Chemical, CAS 610791-04-3 for isopropyl analog, custom synthesis required for ether).
Disclaimer: This protocol involves the use of cyanides and alkylating agents. All procedures must be performed in a fume hood with appropriate PPE.
A Scalable, Three-Step Synthesis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
An Application Note for Drug Development Professionals Abstract Cyclobutane derivatives are increasingly vital scaffolds in modern drug discovery, prized for their ability to impart conformational rigidity and unique pha...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
Cyclobutane derivatives are increasingly vital scaffolds in modern drug discovery, prized for their ability to impart conformational rigidity and unique pharmacological properties.[1][2] The constrained, three-dimensional nature of the cyclobutane ring can offer significant advantages in potency, selectivity, and metabolic stability when incorporated into lead candidates.[1] This application note provides a detailed, scalable, and robust three-step protocol for the synthesis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, a key building block for advanced pharmaceutical intermediates. The synthesis begins with the formation of a cyanohydrin from cyclobutanone, followed by O-alkylation with an isopropyl group, and concludes with the hydrolysis of the nitrile to the target carboxylic acid. This guide emphasizes safety, particularly in the handling of cyanide reagents, and provides in-depth rationale for procedural choices to ensure reproducibility and scalability.
Introduction: The Strategic Value of Cyclobutane Scaffolds
The cyclobutane moiety, once considered synthetically challenging and underrepresented in medicinal chemistry, is now recognized as a valuable bioisostere for common groups like gem-dimethyl or tert-butyl functionalities.[2][3] Its rigid, puckered conformation allows for precise vectoral orientation of substituents, enabling unique interactions within enzyme binding sites that are often unachievable with more flexible acyclic or larger cyclic systems.[1] Drugs such as the hepatitis C inhibitor boceprevir and the androgen receptor antagonist apalutamide successfully incorporate cyclobutane units, demonstrating their clinical and commercial relevance.[1]
The target molecule, 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, provides a bifunctional scaffold with both a lipophilic ether component and a carboxylic acid handle, suitable for amide coupling or other derivatizations. The challenge lies in developing a synthetic route that is not only high-yielding but also safe and amenable to large-scale production. The protocol detailed herein addresses these challenges by utilizing commercially available starting materials and well-understood, reliable chemical transformations.
Overall Synthetic Workflow
The synthesis is designed as a linear, three-step process. Each stage is optimized for high conversion and straightforward purification, minimizing the need for complex chromatographic separations on a large scale.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Esterification Strategies for Sterically Hindered 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid
Introduction & Substrate Analysis
The esterification of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid presents a distinct set of synthetic challenges that disqualify many standard "textbook" protocols. Successful derivatization requires a mechanistic understanding of the substrate's steric and electronic environment.
Structural Deconstruction
Steric Blockade (The Alpha-Quaternary Center): The carbonyl carbon is attached to a quaternary center (C1 of the cyclobutane ring). This creates significant steric hindrance, severely retarding the rate of nucleophilic attack at the carbonyl carbon (the rate-limiting step in Fischer and Steglich esterifications).
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) makes the molecule susceptible to ring-opening side reactions under harsh acidic conditions or high thermal stress.
Ether Functionality: The isopropoxy group at the
-position is a secondary ether. While generally stable, it can undergo acid-catalyzed cleavage (E1 or SN1 pathways) if subjected to strong Lewis acids (e.g., ) or vigorous reflux in protic acids, potentially generating the -hydroxy acid byproduct.
Strategic Decision Matrix
To maximize yield and purity, the synthetic strategy must be selected based on the desired ester group (
).
Detailed Experimental Protocols
Method A: Carboxylate Alkylation (The "Gold Standard")
Best for: Methyl, Ethyl, Benzyl, Allyl, and simple primary esters.
Rationale: This method completely bypasses the steric hindrance at the carbonyl carbon. Instead of forcing a nucleophile to attack the crowded carbonyl, the carboxylate acts as the nucleophile attacking an unhindered alkyl halide (
mechanism). This is the mildest and most reliable method for this substrate.
Purification: Usually yields pure product. If necessary, flash chromatography (Hexanes/EtOAc).
Method B: Yamaguchi Esterification
Best for: Secondary alcohols, complex functionalized alcohols, or when the alkyl halide is unavailable.
Rationale: Standard coupling reagents (EDC/DCC) often fail with
-quaternary acids due to the slow attack of the alcohol on the O-acylisourea intermediate, leading to -acylurea rearrangement byproducts. The Yamaguchi method forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is highly reactive yet sterically selective, allowing DMAP to catalyze the attack of hindered alcohols.
Activation: Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir at RT for 1–2 hours. A white precipitate (
) will form.
Esterification: In a separate vessel, dissolve the Alcohol (
) and DMAP (2.0 equiv) in Toluene.
Addition: Slowly add the alcohol/DMAP solution to the mixed anhydride mixture.
Critical Step: DMAP acts as a nucleophilic catalyst, attacking the mixed anhydride to form a highly reactive acyl-pyridinium species.
Reaction: Stir at RT for 12 hours. If conversion is low, heat to 60°C.
Workup: Dilute with
, wash with saturated , saturated , and brine.
Method C: Acid Chloride via Oxalyl Chloride
Best for: Large scale synthesis where chromatography is to be avoided.
Rationale: Thionyl chloride (
) requires reflux, which risks degrading the isopropoxy ether. Oxalyl chloride allows activation at 0°C to RT, preserving the sensitive ether linkage while overcoming the steric barrier.
Protocol:
Activation: Dissolve acid in anhydrous DCM (0.5 M). Add catalytic DMF (2-3 drops).
Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise (gas evolution!). Warm to RT and stir for 2 hours until gas evolution ceases.
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride and DCM. (Do not heat above 30°C).
Coupling: Redissolve the crude acid chloride in DCM. Add Pyridine (2.0 equiv) and the Alcohol (1.1 equiv). Stir at RT.
Comparative Data & Troubleshooting
Table 1: Method Comparison for 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Feature
Method A (Alkylation)
Method B (Yamaguchi)
Method C (Acid Chloride)
Primary Mechanism
on Alkyl Halide
Nucleophilic Acyl Substitution
Nucleophilic Acyl Substitution
Steric Sensitivity
Low (Bypasses carbonyl)
Medium (DMAP assisted)
Medium (Highly activated)
Reagent Cost
Moderate (Cs salt/Iodides)
High (TCBC reagent)
Low
Risk of Racemization
N/A (Achiral center)
Low
Low
Main Byproduct
Inorganic Salt (Easy removal)
Trichlorobenzoic acid (Solid)
HCl / Pyridinium salts
Recommended For
Methyl, Benzyl, Allyl Esters
Complex/Hindered Alcohols
Simple Alcohols, Scale-up
Troubleshooting Guide
Problem: Low conversion in Method A.
Solution: Switch solvent from DMF to NMP (N-methyl-2-pyrrolidone) or add a crown ether (18-crown-6) if using
to sequester the cation.
Problem: Cleavage of Isopropoxy group.
Cause: Acidic contamination or excessive heat.
Solution: Ensure all glassware is base-washed. Use Method A (basic conditions) exclusively. Avoid distilling the product at high temperatures; use column chromatography.
Mechanistic Visualization
The following diagram illustrates why Method A is superior for this specific sterically hindered substrate.
References
Parish, R. C., & Stock, L. M. (1964).[3] A method for the esterification of sterically hindered carboxylic acids. Tetrahedron Letters, 5(20), 1285-1288. Link[3]
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids.[3] Alkylation of carboxylate salts with simple alkyl halides. The Journal of Organic Chemistry, 41(8), 1373–1379. Link
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
Application Note: High-Efficiency Peptide Coupling of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid
-Alkoxy Cyclobutane Derivatives Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9] 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid represents a class of "gem-disubstituted" building blocks used to introduce co...
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid represents a class of "gem-disubstituted" building blocks used to introduce conformational constraints and metabolic stability into peptide therapeutics. Structurally, this molecule presents a unique challenge: it possesses a quaternary
-carbon substituted with both a cyclobutane ring and a bulky isopropoxy ether group.
The Challenge: Steric Shielding & Electronic Deactivation
Unlike standard amino acids, the carbonyl carbon in this molecule is heavily shielded.
Steric Bulk: The cyclobutane ring adopts a "puckered" conformation. When combined with the freely rotating isopropyl group on the
-oxygen, the trajectory for nucleophilic attack by the incoming amine is severely restricted.
Electronic Effect: The
-alkoxy group exerts a negative inductive effect (-I), theoretically increasing the electrophilicity of the carbonyl. However, this is often overshadowed by the steric barrier and the potential for the ether oxygen to donate electron density via resonance (+M) into the activated ester intermediate, stabilizing it and reducing reactivity toward the amine.
Successful coupling requires reagents that generate highly reactive intermediates (active esters or acid halides) capable of overcoming this energy barrier without inducing side reactions in the amine partner.
Decision Matrix & Workflow
The following decision tree outlines the logical progression for selecting the optimal coupling protocol based on the scale and nature of the amine partner.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best For: Discovery-scale synthesis, primary amines, and initial screening.
Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen of the HOAt moiety provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the reaction rate by ~10-100x compared to HOBt esters.
Base: DIPEA (Diisopropylethylamine) or Collidine (2.5 – 3.0 equiv)
Solvent: DMF (Anhydrous) – Critical for stabilizing polar transition states.
Step-by-Step Procedure:
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (1.0 equiv only) to initiate active ester formation. Stir at room temperature for 5–10 minutes .
Note: Do not exceed 15 minutes; prolonged activation can lead to guanidinylation of the amine later or hydrolysis if moisture is present.
Coupling: Add the amine partner (1.0–1.2 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).
Reaction: Stir at Room Temperature for 2–4 hours.
Monitoring: Check via LC-MS. If the intermediate active ester (OAt ester) persists, heat to 40°C.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl (if amine partner allows), saturated NaHCO₃, and brine.
Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)
Best For: Extremely hindered amines (e.g., N-methylated,
-tetrasubstituted) or when Protocol A fails.
Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride . Acid fluorides are small, highly electrophilic, and less sensitive to steric shielding than bulky OAt/OBt active esters. They are stable enough to isolate but reactive enough to acylate poor nucleophiles.
Activation: Dissolve the acid and TFFH in anhydrous DCM (0.2 M) under Nitrogen/Argon.
Fluorination: Add DIPEA (1.0 equiv) dropwise. Stir for 30 minutes at 0°C, then warm to Room Temperature.
Validation: An aliquot can be checked by IR; look for the carbonyl stretch shift to ~1840 cm⁻¹ (acid fluoride).
Coupling: Add the amine (1.0–1.5 equiv) and remaining DIPEA (1.5 equiv).
Reaction: Stir for 2–12 hours. Acid fluorides are robust; heating to 50°C is tolerated if necessary.
Workup: Standard aqueous extraction. The byproduct (tetramethylurea) is water-soluble.[3]
Protocol C: The Scalable Approach (T3P)
Best For: Scale-up (>10g), avoiding explosion hazards of benzotriazoles (HATU), and ease of purification.
Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is supplied as a 50% solution in EtOAc or DMF. It is known for very low epimerization rates (crucial if the amine partner is chiral).
Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)
Solvent: EtOAc, DMF, or 2-MeTHF.
Step-by-Step Procedure:
Mixture: Combine the acid and the amine in the chosen solvent (EtOAc is preferred for easy workup).
Base: Add the base (NMM is preferred for T3P) and cool to 0°C.
Addition: Add T3P solution dropwise.
Why dropwise? Exothermic reaction control.
Reaction: Allow to warm to RT. T3P reactions are often slower; allow 12–24 hours.
Workup: T3P byproducts are water-soluble.[1][3] Simply wash the organic layer with water, 10% KHSO₄, and NaHCO₃.
Comparative Data Analysis
The following table summarizes expected performance based on steric hindrance of the amine partner.
Coupling Reagent
Activation Species
Reactivity (Steric)
Byproduct Removal
Recommended Use Case
HATU
OAt Active Ester
High
Chromatography req.
Discovery, Difficult Sequences
TFFH
Acid Fluoride
Very High
Aqueous Wash
Extremely Hindered / N-Methyl
T3P
Mixed Anhydride
Moderate-High
Aqueous Wash
Scale-up, Green Chemistry
DIC/Oxyma
Oxyma Ester
Moderate
Variable
Solid Phase Peptide Synthesis (SPPS)
Quality Control & Troubleshooting
Analytical Verification
NMR Signature: The
-isopropoxy group provides a distinct diagnostic handle.
Proton NMR: Look for the septet of the isopropyl CH (approx 3.5–4.0 ppm) and the doublet of the methyls.
Carbon NMR: The quaternary
-carbon of the cyclobutane usually appears between 45–55 ppm.
Mass Spectrometry: The ether linkage is stable under standard ESI conditions.
Troubleshooting Guide
Issue: Low Conversion with HATU.
Root Cause:[4][5][2][6][7][8] The active ester is forming but the amine cannot approach due to the "umbrella" effect of the isopropoxy group.
Solution: Switch to Protocol B (TFFH) . The acid fluoride is physically smaller than the HATU-adduct, allowing better access.
Issue: Hydrolysis of Active Ester.
Root Cause:[4][5][2][6][7][8] Wet solvent. The steric bulk slows the amine attack, giving water (if present) a competitive advantage.
Solution: Use commercially available anhydrous solvents and keep under Argon.
References
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[6][8] Journal of the American Chemical Society.
El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup.[4][3] Chemical Reviews.[4]
Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[6] Organic Process Research & Development.
Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[4]
Application Notes and Protocols for the Functionalization of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
For: Researchers, scientists, and drug development professionals Introduction: The Cyclobutane Motif in Modern Drug Discovery The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, h...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry.[1] Its unique, puckered three-dimensional geometry offers a distinct advantage over flat aromatic systems, enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[1][2] The incorporation of a cyclobutane moiety can enhance metabolic stability, improve solubility, and provide novel intellectual property positions for drug candidates.[2] 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a key building block, presenting a quaternary center that imparts specific conformational constraints. The strategic functionalization of the cyclobutane ring of this molecule opens avenues for the synthesis of diverse compound libraries for screening and lead optimization.
This guide provides detailed protocols for two distinct and powerful strategies for the late-stage functionalization of the cyclobutane core of 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid: Directed C-H Arylation at the C3 Position and Decarboxylative Arylation at the C1 Position . These methods offer regioselective control to introduce molecular diversity at different points of the scaffold, providing access to a wide range of novel chemical entities.
Part A: Directed C-H Arylation at the C3 Position
This strategy leverages the power of a directing group to achieve regioselective functionalization of a typically unreactive C(sp³)–H bond. The carboxylic acid of the starting material is converted into an 8-aminoquinoline (8-AQ) amide, which acts as a bidentate ligand to direct a palladium catalyst to the C3 position of the cyclobutane ring for subsequent arylation.[2][3][4] This approach provides a robust method for introducing aryl and heteroaryl moieties at a remote position from the initial functional group.
Causality of Experimental Choices
The choice of 8-aminoquinoline as the directing group is critical. Its ability to form a stable six-membered palladacycle intermediate with the palladium catalyst brings the C3 C-H bond into close proximity for activation and subsequent coupling with an aryl halide.[3] This directed approach overcomes the challenge of poor reactivity and lack of selectivity often encountered in C-H functionalization of strained cyclic systems.[1] The subsequent removal of the 8-AQ group is a key step to reveal the functionalized carboxylic acid, making this a "traceless" directing group strategy in terms of the final desired product.[5]
Experimental Workflow
Caption: Workflow for Directed C-H Arylation at the C3 Position.
Protocol 1: Synthesis of N-(quinolin-8-yl)-1-(propan-2-yloxy)cyclobutane-1-carboxamide
This protocol details the crucial first step of installing the 8-aminoquinoline directing group.
Materials:
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
8-Aminoquinoline
Oxalyl chloride
Triethylamine (Et₃N)
Anhydrous Dichloromethane (DCM)
Magnetic stirrer and stirring bar
Round-bottom flasks
Ice bath
Standard glassware for workup and purification
Procedure:
To a solution of 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Remove the solvent and excess oxalyl chloride under reduced pressure.
In a separate flask, dissolve 8-aminoquinoline (1.0 eq) and triethylamine (1.3 eq) in anhydrous DCM at 0 °C.
Add the freshly prepared acid chloride dissolved in anhydrous DCM dropwise to the 8-aminoquinoline solution.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with a 2% aqueous hydrochloric acid solution.
Separate the organic layer and wash sequentially with 2% aqueous hydrochloric acid and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 8-aminoquinoline amide.[6]
Expected Outcome:
The product, N-(quinolin-8-yl)-1-(propan-2-yloxy)cyclobutane-1-carboxamide, should be obtained as a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed C-H Arylation at the C3 Position
This protocol describes the key C-H activation and arylation step.
To an oven-dried reaction tube, add N-(quinolin-8-yl)-1-(propan-2-yloxy)cyclobutane-1-carboxamide (1.0 eq), aryl iodide (3.0 eq), Pd(OAc)₂ (0.05 eq), AgOAc (2.0 eq), and NaOAc (1.0 eq).
Evacuate and backfill the reaction tube with argon or nitrogen three times.
Add DCE via syringe to make a 0.5 M solution.
Seal the tube and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture for 24 hours.
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired ortho-arylated product.[5]
Quantitative Data for Arylation Reaction:
Entry
Aryl Iodide
Product
Yield (%)
1
Iodobenzene
3-Phenyl-N-(quinolin-8-yl)-...
~60-75
2
4-Iodotoluene
3-(p-tolyl)-N-(quinolin-8-yl)-...
~65-80
3
1-Iodo-4-methoxybenzene
3-(4-methoxyphenyl)-N-(quinolin-8-yl)-...
~70-85
4
3-Iodopyridine
3-(pyridin-3-yl)-N-(quinolin-8-yl)-...
~50-65
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[3]
Protocol 3: Removal of the 8-Aminoquinoline Directing Group
This final step cleaves the directing group to yield the functionalized carboxylic acid.
6 M Hydrochloric acid (HCl) or 6 M Sodium hydroxide (NaOH)
Methanol or Ethanol
Reflux condenser
Standard glassware for workup and purification
Procedure:
Dissolve the 8-AQ amide in methanol or ethanol.
Add an excess of 6 M HCl or 6 M NaOH.
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
Cool the reaction mixture to room temperature.
If using acid, neutralize with a base (e.g., NaOH). If using a base, neutralize with an acid (e.g., HCl).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Acidify the aqueous layer to precipitate the carboxylic acid.
Collect the solid by filtration or extract the aqueous layer with an organic solvent.
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.[5]
Part B: Decarboxylative Arylation at the C1 Position
This strategy offers a complementary approach to functionalize the cyclobutane ring at the quaternary center by replacing the carboxylic acid group with an aryl moiety. This is achieved through a photoredox-catalyzed decarboxylative coupling reaction, which proceeds via a radical intermediate.[7]
Causality of Experimental Choices
Photoredox catalysis provides a mild and efficient way to generate radical species from carboxylic acids that would be difficult to access through traditional thermal methods. The use of a suitable photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process with the carboxylate, leading to decarboxylation and the formation of a cyclobutyl radical at the C1 position. This radical can then be trapped by an aryl coupling partner.[7] This method is particularly attractive as it utilizes the inherent reactivity of the carboxylic acid as a synthetic handle for C-C bond formation.
Experimental Workflow
Caption: Workflow for Decarboxylative Arylation at the C1 Position.
This protocol outlines a general procedure for the decarboxylative coupling of the title compound with an aryl halide.
Materials:
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Aryl bromide or iodide
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or similar)
Base (e.g., Cs₂CO₃ or K₂HPO₄)
Solvent (e.g., DMSO or DMF)
Visible light source (e.g., blue LED lamp)
Schlenk tube or similar reaction vessel
Magnetic stirrer and stirring bar
Procedure:
To a Schlenk tube, add 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid (1.0 eq), the aryl halide (1.5 eq), the photocatalyst (1-2 mol%), and the base (2.0 eq).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent via syringe.
Place the reaction vessel in front of a visible light source and stir at room temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.[7]
Quantitative Data for Decarboxylative Arylation:
Entry
Aryl Halide
Product
Yield (%)
1
4-Bromobenzonitrile
1-(4-Cyanophenyl)-1-(propan-2-yloxy)cyclobutane
~50-70
2
1-Bromo-4-fluorobenzene
1-(4-Fluorophenyl)-1-(propan-2-yloxy)cyclobutane
~55-75
3
Methyl 4-bromobenzoate
Methyl 4-(1-(propan-2-yloxy)cyclobutyl)benzoate
~60-80
4
2-Bromopyridine
1-(Propan-2-yloxy)-1-(pyridin-2-yl)cyclobutane
~45-65
Note: Yields are estimates based on analogous decarboxylative coupling reactions and are highly dependent on the specific substrates and photocatalyst used.[7]
Conclusion
The protocols outlined in these application notes provide two distinct and powerful strategies for the functionalization of the cyclobutane ring in 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid. The directed C-H arylation at the C3 position offers a method for remote functionalization, while the decarboxylative arylation at the C1 position provides a means to modify the quaternary center. The choice of strategy will depend on the desired final compound and the overall synthetic plan. Both methods utilize modern synthetic techniques to access novel chemical space, which is of high value in the field of drug discovery and development.
References
Davies, H. M. L.; Morton, D. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. J. Am. Chem. Soc.2020 , 142 (36), 15286–15295. [Link]
Musacchio, A. J.; Lainhart, B. C.; Zhang, X.; Nagib, D. A. A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. J. Am. Chem. Soc.2021 , 143 (34), 13486–13492. [Link]
Gutekunst, W. R.; Baran, P. S. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J. Am. Chem. Soc.2014 , 136 (8), 3325–3337. [Link]
Zuo, Z.; MacMillan, D. W. C. Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. Acc. Chem. Res.2016 , 49 (7), 1546–1559. [Link]
Gutekunst, W. R.; Baran, P. S. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.2014 . [Link]
Zare, A.; Hasaninejad, A.; Moosavi-Zare, A. R.; Parhami, A.; Khalafi-Nezhad, A. A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian J. Chem.2009 , 21 (2), 1090-1096. [Link]
Shatsa, D.; et al. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules2022 , 27 (9), 3001. [Link]
Verho, O.; et al. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. J. Org. Chem.2021 , 86 (17), 12119-12140. [Link]
Zhang, Z.; et al. Palladium-Catalyzed Regio- and Diastereoselective Hydro(hetero)arylation for Rapid Construction of Quaternary Center Containing Cyclobutanes. Org. Lett.2024 , 26 (34), 7222–7226. [Link]
Noble, A.; MacMillan, D. W. C. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angew. Chem. Int. Ed.2019 , 58, 3870-3874. [Link]
Gutekunst, W. R. Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. 2013 . [Link]
Chen, G.; Shaughnessy, K. H.; Daugulis, O. Palladium-Catalyzed Arylation of Cyclopropanes via Directing Group-Mediated C(sp3)–H Bond Activation To Construct Quaternary Carbon Centers: Synthesis of cis-1-Aryl-1-methyl-2-alkylcyclopropanes. Org. Lett.2013 , 15 (23), 6046–6049. [Link]
Le, C.; MacMillan, D. W. C. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Acc. Chem. Res.2022 , 55 (23), 3481–3494. [Link]
-alkoxy cyclobutane carboxylic acid motif represents a high-value structural target in medicinal chemistry, serving as a conformationally restricted bioisostere for -amino acids (e.g., serine, glutamate) and gem-dimethyl groups. Unlike simple cyclobutanes, the introduction of an electron-rich alkoxy substituent at the quaternary center imposes significant steric and electronic challenges during synthesis.
Traditional methods often rely on multi-step [2+2] photocycloadditions followed by oxidative cleavage, which suffer from poor scalability and isomeric mixtures. This guide details a robust, one-pot dialkylation strategy that exploits the inductive activation of
-alkoxy esters to drive rapid intramolecular cyclization. We present two distinct protocols: a Cryogenic Thermodynamic Control (CTC) method for high-purity library synthesis and a Phase-Transfer Catalysis (PTC) method for gram-scale production.
Mechanistic Principles
The core challenge in synthesizing 1-alkoxycyclobutane-1-carboxylic acids is overcoming the entropic barrier of ring closure while preventing polymerization of the alkylating agent.
The Double-Alkylation Cascade
The most reliable route utilizes the enhanced acidity of
-alkoxy esters (pKa ~22-23 vs. ~24-25 for simple esters) due to the inductive electron-withdrawing effect (-I) of the oxygen atom.
Activation: A strong base generates the
-alkoxy enolate.
Primary Alkylation: Attack on the less hindered electrophile (typically the bromide of 1-bromo-3-chloropropane).
Secondary Activation: The resulting mono-alkylated species is deprotonated in situ.
Ring Closure: Intramolecular
displacement of the remaining leaving group (chloride) forms the cyclobutane ring.
In-Situ Hydrolysis (Optional): Aqueous base is introduced to cleave the ester, yielding the free acid in the same vessel.
Visualization: Reaction Pathway
Figure 1: Sequential dialkylation mechanism utilizing differential leaving group reactivity (Br vs. Cl) to control polymerization.
Experimental Protocols
Protocol A: Cryogenic Thermodynamic Control (CTC)
Best for: High purity, small-scale (100 mg - 5 g), and volatile alkoxy groups.
System: LDA / THF / -78°C
RT.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Ethyl Methoxyacetate
1.0
Substrate
Or other -alkoxy ester. Dry over MS 4Å.
1-Bromo-3-chloropropane
1.1
Electrophile
Mixed halide prevents premature dimerization.
LDA (2.0 M in THF)
2.2
Base
Freshly prepared or titrated.
HMPA or DMPU
2.0
Additive
Critical: Disrupts Li-aggregates to speed up cyclization.
THF (Anhydrous)
0.2 M
Solvent
Distilled from Na/Benzophenone.
Step-by-Step Procedure
Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C (dry ice/acetone).
Base Generation: Add anhydrous THF and LDA (2.2 equiv).
Substrate Addition: Add Ethyl Methoxyacetate (1.0 equiv) dropwise over 15 minutes. The solution will turn yellow/orange. Stir for 30 mins at -78°C to ensure complete deprotonation.
Note: The bromide reacts preferentially at this temperature.
Additive Introduction: Add HMPA or DMPU (2.0 equiv) dropwise. This is essential for the second alkylation step (ring closure).
The Warm-Up: Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.
Checkpoint: Monitor by TLC.[1] The intermediate (linear alkylated product) will appear first, followed by the cyclized product.
In-Situ Hydrolysis (One-Pot): Once cyclization is complete (approx. 12h total), add aqueous NaOH (5 equiv, 2M solution) directly to the reaction mixture. Heat to 60°C for 3 hours.
Workup:
Cool to RT. Wash with Et2O (removes neutral impurities/polymers).
Acidify the aqueous layer to pH 2 with HCl (conc).[2]
Extract with EtOAc (3x). Dry over MgSO4 and concentrate.
Protocol B: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
Best for: Scale-up (>10 g), robust substrates, and avoiding cryogenic conditions.
System: KOH / TBAB / Toluene.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Ethyl Methoxyacetate
1.0
Substrate
1,3-Dibromopropane
1.2
Electrophile
Cheaper than mixed halide; viable in PTC.
KOH (Pulverized)
4.0
Base
Must be finely ground solid.
TBAB
0.1
Catalyst
Tetrabutylammonium bromide.
Toluene
0.5 M
Solvent
High boiling point allows thermal acceleration.
Step-by-Step Procedure
Preparation: In a 3-neck RBF fitted with a mechanical stirrer (critical for slurry) and reflux condenser, charge Toluene , TBAB (10 mol%), and pulverized KOH (4.0 equiv).
Pre-mix: Stir vigorously at RT for 15 minutes.
Co-Addition: Mix Ethyl Methoxyacetate (1.0 equiv) and 1,3-Dibromopropane (1.2 equiv) in a dropping funnel.
Scientific Insight: Adding them together minimizes the concentration of free enolate relative to the electrophile, reducing intermolecular polymerization.
Reaction: Add the mixture dropwise to the stirring slurry over 1 hour. The reaction is exothermic; maintain temp <50°C using a water bath if necessary.
Cyclization: After addition, heat the mixture to 90°C for 6–12 hours.
Hydrolysis: Add water (volume equal to toluene) to the hot mixture. The excess KOH will hydrolyze the ester. Reflux for 2 hours.
Isolation: Separate phases. Discard organic (toluene) layer. Acidify aqueous layer and extract as in Protocol A.
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis of
-alkoxy cyclobutane acids.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield / Polymerization
Intermolecular reaction dominates over intramolecular cyclization.
Dilution: Increase solvent volume to 0.1 M. Slow Addition: Add the electrophile more slowly.
Incomplete Cyclization
Steric hindrance at the quaternary center.
Additive: Ensure HMPA/DMPU is used (Protocol A) or increase temperature (Protocol B).
Starting Material Recovery
Enolate quenching by moisture.
Drying: Re-dry substrate over molecular sieves. Titrate LDA.
Decarboxylation
Overheating during hydrolysis.
Keep hydrolysis temp <80°C. Acidify cautiously at 0°C.
References
General Cyclobutane Synthesis via Malonates:
Heisig, G. B.; Stodola, F. H. "1,1-Cyclobutanedicarboxylic Acid." Organic Syntheses, Coll.[2][3] Vol. 3, p. 213 (1955).
[Link]
Wuts, P. G. M., et al. "Protection for the Hydroxyl Group, Including 1,2-Diols." Greene's Protective Groups in Organic Synthesis, Wiley, 2014.
Phase Transfer Catalysis for Strained Rings:
Fedoryński, M. "Synthesis of 1-substituted cyclopropanecarboxylic acids via solid-liquid phase-transfer catalysis." Chemical Reviews, 2003, 103(4), 1099-1132. (Methodology adapted for cyclobutanes).[4][5][6]
[Link]
Synthesis of 1-Aminocyclobutane-1-carboxylic Acid (Analogous Chemistry)
Mechanistic Insight on Enolate Alkylation:
Evans, D. A. "Enolate Alkylation Chemistry." Harvard University Lecture Notes.
[Link]
Application Notes and Protocols for Solvent Selection in Reactions with 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid
Abstract This technical guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid. Recognizing the pivotal role of t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid. Recognizing the pivotal role of the solvent in dictating reaction outcomes, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to empower researchers, scientists, and drug development professionals. Detailed protocols for common transformations, including esterification and amide bond formation, are presented, underpinned by a causal explanation of experimental choices. The guide emphasizes a self-validating approach to protocol design, ensuring robustness and reproducibility. All recommendations are grounded in authoritative chemical principles and supported by citations to relevant literature.
Introduction: The Critical Role of the Solvent
The choice of solvent is a critical parameter in the design and execution of any chemical synthesis. It extends far beyond simple dissolution of reactants; the solvent influences reaction rates, equilibria, and even the stereochemical course of a reaction.[1] For a molecule such as 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, which possesses both a sterically encumbered carboxylic acid and an ether linkage, judicious solvent selection is paramount to achieving desired reactivity and selectivity. This guide will navigate the complexities of solvent choice for this specific substrate, enabling rational and effective reaction development.
Physicochemical Properties of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid
A thorough understanding of the substrate's physical and chemical properties is the foundation for logical solvent selection.
Structure: The molecule features a cyclobutane ring, which introduces a degree of ring strain that can influence reactivity.[2] The carboxylic acid is situated on a quaternary carbon, presenting significant steric hindrance around the carbonyl group. The isopropoxy group introduces an ether linkage, which can influence the molecule's polarity and hydrogen bonding capabilities.
Polarity and Solubility: The presence of both a polar carboxylic acid group and a less polar ether and cyclobutane moiety results in an amphiphilic character. While the carboxylic acid group can engage in hydrogen bonding, the bulky, nonpolar portion of the molecule will favor solubility in less polar organic solvents. Carboxylic acids are generally soluble in solvents like ethanol, toluene, and diethyl ether. Due to the ether linkage, enhanced solubility in moderately polar aprotic solvents can be anticipated. The predicted XlogP value, a measure of lipophilicity, for the closely related 1-(propan-2-yl)cyclobutane-1-carboxylic acid is 1.9, suggesting a preference for organic phases over aqueous ones.
Table 1: Predicted Physicochemical Properties of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid and Related Analogs
Property
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
1-(Propan-2-yl)cyclobutane-1-carboxylic acid
Molecular Formula
C₈H₁₄O₃
C₈H₁₄O₂
Molecular Weight
158.19 g/mol
142.20 g/mol
Predicted XlogP
~2.0 (estimated)
1.9
Hydrogen Bond Donor Count
1
1
Hydrogen Bond Acceptor Count
3
2
Data for 1-(Propan-2-yl)cyclobutane-1-carboxylic acid sourced from PubChem.
Solvent Selection for Key Transformations
The optimal solvent is intrinsically linked to the reaction mechanism. This section details solvent recommendations for common reactions of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid.
Esterification Reactions
Esterification of carboxylic acids is a cornerstone of organic synthesis. The choice of solvent is dictated by the type of esterification being performed.
This acid-catalyzed equilibrium reaction is a classic method for ester synthesis.[3] To drive the equilibrium towards the product, a large excess of the alcohol reactant is typically employed, which also serves as the solvent.[3]
Causality of Solvent Choice: According to Le Châtelier's principle, increasing the concentration of a reactant (the alcohol) will shift the equilibrium to favor the formation of the ester.[3] The removal of water, the other product, can also be used to drive the reaction to completion.
Recommended Solvents: For the synthesis of simple alkyl esters (e.g., methyl, ethyl, propyl), the corresponding alcohol should be used in excess as the solvent.
Protocol Considerations: Due to the steric hindrance of the quaternary carbon center, these reactions may require elevated temperatures and prolonged reaction times.
For more complex or sterically hindered alcohols, where using the alcohol as a solvent is not feasible, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Causality of Solvent Choice: These reactions proceed through highly reactive intermediates. Polar aprotic solvents are generally preferred as they can dissolve the reactants and intermediates without interfering with the reaction by solvating the nucleophile (the alcohol).[1]
Recommended Solvents:
Dichloromethane (DCM): A versatile and commonly used solvent for these reactions.
Tetrahydrofuran (THF): Another excellent choice, particularly for its ability to dissolve a wide range of organic compounds.
Dimethylformamide (DMF): Useful for less soluble reactants, but can be more difficult to remove during workup.
Acetonitrile (MeCN): A polar aprotic solvent that can be a good alternative to chlorinated solvents.
Amide Bond Formation (Amidation)
The formation of amides from carboxylic acids and amines is a fundamental transformation in medicinal chemistry and materials science.
Causality of Solvent Choice: Similar to coupling agent-mediated esterifications, amide bond formation using reagents like HATU, HBTU, or EDC/NHS proceeds through activated intermediates. Polar aprotic solvents are ideal to facilitate these reactions.
Recommended Solvents:
Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for dissolving a wide range of amines and the carboxylic acid, promoting high reaction concentrations.
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can enhance reaction rates.[4]
Dichloromethane (DCM): A good general-purpose solvent for amide coupling, especially when the reactants are readily soluble.
Acetonitrile (MeCN): A suitable alternative, particularly when ease of removal is a priority.
Experimental Protocols
The following protocols are provided as a starting point for reaction optimization. Researchers should monitor reaction progress by appropriate analytical techniques (e.g., TLC, LC-MS) and adjust conditions as necessary.
Protocol 1: Fischer Esterification (Synthesis of Methyl 1-(Propan-2-yloxy)cyclobutane-1-carboxylate)
dot
Caption: Workflow for Fischer Esterification.
Materials:
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Methanol (anhydrous)
Sulfuric acid (concentrated)
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (1.0 eq) in methanol (used as the solvent, typically 0.1-0.5 M concentration of the acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling using HATU
dot
Caption: Workflow for HATU-mediated amide coupling.
To a solution of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting and Considerations
Low Reactivity: Due to the steric hindrance of the carboxylic acid, reactions may be sluggish. Consider increasing the reaction temperature, using a more potent coupling agent, or exploring microwave-assisted synthesis.
Solubility Issues: If the starting materials or reagents are not fully soluble in the chosen solvent, consider using a co-solvent system or switching to a more polar solvent like DMF or DMSO.
Work-up: The choice of work-up procedure will depend on the properties of the product. For water-soluble products, alternative extraction solvents or techniques may be necessary.
Conclusion
The rational selection of a solvent is a cornerstone of successful reaction development. For 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, a molecule with distinct polar and non-polar domains, a careful consideration of the reaction mechanism and the physical properties of all components is essential. This guide provides a foundational framework and practical protocols to aid researchers in navigating the complexities of solvent choice, ultimately leading to more efficient and reproducible synthetic outcomes.
References
LibreTexts. (2019). 22.1 Introduction to Nucleophilic Acyl Substitution. [Link]
Google Patents. (1994). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
Google Patents. (1992).
RSC Blogs. (2011). Solvent selection guide for medicinal chemists. [Link]
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
ResearchGate. (2025). Solubility of sorbic acid in organic mono-solvents: calculation of Abraham model solute descriptors from measured solubility data. [Link]
ScienceAsia. Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. [Link]
UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
Google Patents. (2024). (12)
Google Patents. Carboxylic Acid Esters Patents and Patent Applications (Class 560/1). [Link]
Houben-Weyl. 5. By Transformation of Other Cyclobutanes. [Link]
Google Patents. (1998). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Procedures for converting 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid to acid chlorides
Executive Summary This guide details the optimized protocols for converting 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid to its corresponding acid chloride. This transformation presents specific chemoselective challen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized protocols for converting 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid to its corresponding acid chloride. This transformation presents specific chemoselective challenges due to the gem-disubstituted cyclobutane ring (steric hindrance) and the
-isopropoxy group (acid-labile ether linkage).
While thionyl chloride (
) is the industrial standard for simple acids, its generation of HCl and requirement for thermal energy poses a risk of ether cleavage in this substrate. Therefore, this guide prioritizes Ghosez’s Reagent for high-fidelity synthesis and Oxalyl Chloride for scalable, general-purpose preparations.
Structural Analysis & Critical Considerations
The Substrate
Steric Strain: The cyclobutane ring possesses significant angle strain (
26 kcal/mol). The gem-disubstitution at the C1 position creates a "neopentyl-like" steric environment, potentially retarding nucleophilic attack at the carbonyl.
Ether Sensitivity: The isopropyl ether is a secondary ether. In the presence of strong Lewis acids or high concentrations of HCl (byproducts of standard chlorination), there is a non-zero risk of ether cleavage to form the alcohol and isopropyl chloride, or elimination to propene.
Reagent Selection Strategy
Reagent
Mechanism
Byproducts
Suitability
Ghosez's Reagent
-Chloroenamine
Neutral Amide
High. Best for acid-sensitive ethers.
Oxalyl Chloride
Vilsmeier-Haack (w/ DMF)
Medium-High. Standard, but requires low temp.
Thionyl Chloride
Inorganic Anhydride
Low. High risk of ether cleavage at reflux.
Experimental Protocols
Protocol A: The "Precision" Method (Ghosez’s Reagent)
Best for: Small-scale, high-value synthesis, or if ether cleavage is observed with other methods.
Mechanism: Converts acid to acid chloride under strictly neutral conditions .[1][2]
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve the carboxylic acid substrate in anhydrous DCM (concentration
0.2 M).
Addition: Add Ghosez’s Reagent dropwise via syringe at room temperature (20–25 °C).
Note: Unlike thionyl chloride, no gas evolution will occur immediately.
Reaction: Stir at room temperature for 1–3 hours.
Monitoring: Monitor by withdrawing an aliquot, quenching with MeOH, and checking for the methyl ester via TLC or GC-MS.
Workup:
The byproduct is N,N-dimethylisobutyramide, which is neutral and soluble in organic solvents.
Remove the solvent in vacuo.
Purification: The acid chloride is often used crude. If isolation is required, distill under reduced pressure (Kugelrohr) to separate the volatile acid chloride from the less volatile amide byproduct.
Protocol B: The "Standard" Method (Oxalyl Chloride / DMF)
Best for: Scale-up (>10g) where Ghosez's reagent is cost-prohibitive.
Critical Control: Temperature must be kept low to minimize HCl-mediated ether cleavage.
Setup: Equip a 3-neck flask with an addition funnel, nitrogen inlet, and a gas scrubber (NaOH trap) for HCl/CO emissions.
Cooling: Dissolve substrate in DCM and cool to 0 °C in an ice bath.
Catalyst: Add 1-2 drops of anhydrous DMF.
Addition: Add Oxalyl Chloride dropwise over 30 minutes.
Observation: Vigorous gas evolution (
) will occur.
Warm-up: Allow the reaction to slowly warm to room temperature over 2 hours.
Completion: Stir until gas evolution ceases completely.
Workup: Concentrate the mixture on a rotary evaporator.
Crucial Step: Co-evaporate with toluene (
) to azeotropically remove residual HCl and oxalyl chloride. This prevents degradation during storage.
Visualization of Workflows
Reagent Selection Logic
Figure 1: Decision matrix for reagent selection based on scale and risk tolerance.
Reaction Mechanism (Ghosez Protocol)
Figure 2: Simplified mechanism of neutral activation via
-chloroenamine.
Quality Control & Validation
Since acid chlorides are hydrolytically unstable, direct analysis (LCMS/HPLC) is difficult. The standard validation method is Derivatization to Methyl Ester .
QC Protocol:
Take 50
L of the reaction mixture.
Quench into 500
L of anhydrous Methanol (MeOH) containing 1 drop of Triethylamine ().
Shake for 1 minute.
Analyze via GC-MS or
H-NMR.
Success Criteria: Disappearance of the acid peak and appearance of the methyl ester peak.
NMR Shift: Look for the shift of the cyclobutane protons adjacent to the carbonyl; the ester will be distinct from the acid.
Troubleshooting Guide
Issue
Possible Cause
Corrective Action
Low Conversion
Steric hindrance at C1.
Increase reaction time; switch to Ghosez's reagent (more reactive intermediate).
New Impurity (GC)
Ether cleavage (Isopropyl chloride formation).
Reaction too acidic/hot. Use Protocol A (Neutral) or lower temp in Protocol B.
Solid Precipitate
Amide byproduct (Ghosez method) or Amine salts.
Filter precipitate if using Ghosez method; ensure anhydrous conditions.
Color Change (Dark)
Decomposition/Polymerization.
Check solvent purity (stabilizers in DCM); keep temp < 0°C during addition.
References
Ghosez, L., et al. "
-Chloro-enamines.[1][3] Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[1] Organic Syntheses, Coll.[1][4] Vol. 6, p. 282 (1988); Vol. 59, p. 26 (1979).
Clayden, J. "Organic Chemistry." Oxford University Press. Chapter on Acyl Chlorides and Derivatives. (General reference for mechanism).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid Synthesis
Executive Summary
Topic: Optimization of Reaction Yields for 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid.
Target Molecule Characteristics: Sterically hindered
-alkoxy cycloalkane carboxylic acid.
Primary Challenge: The bulky isopropoxy group at the quaternary carbon creates significant steric strain, leading to low yields in standard Williamson ether syntheses due to competing elimination reactions (E2 vs. SN2).
This guide prioritizes the Bargellini Reaction (Chloroform-Ketone Condensation) as the superior route for scale-up and yield optimization, while providing remediation for the classical Williamson Ether Synthesis .
Part 1: The Diagnostic Framework
Before troubleshooting, identify your current synthetic strategy. The two primary routes behave differently under stress.
Route A: The Modified Bargellini Reaction (Recommended)
Preparation: In a round-bottom flask equipped with a high-efficiency reflux condenser and mechanical stirrer (magnetic stirring often fails due to salt precipitation), mix Cyclobutanone and Isopropanol .
Cooling: Cool the mixture to 0–5°C using an ice-salt bath.
Catalyst Addition: Add TEBAC and Chloroform . Stir for 10 minutes.
Base Addition (The Critical Step): Add pulverized NaOH (solid) or dropwise 50% NaOH solution very slowly.
Why? The reaction is highly exothermic. If the temperature spikes >15°C during addition, chloroform hydrolyzes to formate, killing the yield.
Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature, then reflux gently (approx. 60-70°C) for 4-6 hours.
Workup: Evaporate excess isopropanol/chloroform. Dissolve residue in water.[2] Wash with ether (removes unreacted ketone). Acidify aqueous layer to pH 1-2 with HCl. Extract with DCM.
Mechanistic Visualization (DOT)
Caption: The Bargellini pathway relies on the in-situ formation of a reactive gem-dichloro epoxide, which is susceptible to attack by bulky nucleophiles like isopropanol.
Troubleshooting Guide: Route A
Symptom
Probable Cause
Corrective Action
Low Yield (<30%)
Chloroform Hydrolysis
The base was added too fast or the temperature spiked. Keep T < 5°C during addition.
Recovered Starting Ketone
Insufficient Activation
Ensure TEBAC (PTC) is used. Solid NaOH requires mechanical grinding to increase surface area.
Dark/Tar Formation
Polymerization
Cyclobutanone is acid/base sensitive. Ensure strict temperature control. Do not overheat during reflux.
Product is an Oil (Impure)
Incomplete Hydrolysis
The intermediate acyl chloride/ester may not have fully hydrolyzed. Ensure the final aqueous phase is basic (pH > 12) and heated briefly before acidification.
Part 3: Route B – Williamson Ether Synthesis (Remediation)
If you are committed to alkylating 1-hydroxycyclobutanecarboxylic acid, you are fighting thermodynamics. The secondary halide (2-bromopropane) prefers elimination (E2) over substitution (SN2) when reacting with a tertiary alkoxide.
Strategic Modifications for Yield Improvement
Change the Base: Switch from NaH to Ag₂O (Silver Oxide) .
Why? Ag₂O facilitates alkylation under milder conditions and coordinates with the halide, promoting SN1-like character or stabilizing the transition state, reducing elimination.
Conditions: Stir at room temperature for 24-48 hours. (Do not heat, or propene will form).
Part 4: Comparative Data & Decision Matrix
Use this table to justify your process change to management or your PI.
Feature
Route A (Bargellini)
Route B (Williamson - NaH)
Route B (Williamson - Ag₂O)
Typical Yield
65 - 80%
10 - 25%
40 - 55%
Atom Economy
High
Low
Moderate
Steric Sensitivity
Low (Epoxide opening is favorable)
High (SN2 on 2° halide is difficult)
Moderate
Main Byproduct
NaCl, Formate
Propene gas (Elimination)
Propene, Ag salts
Scalability
Excellent (Industrial Standard)
Poor (Safety risk with NaH)
Expensive (Silver cost)
Part 5: Frequently Asked Questions (FAQs)
Q1: Why can't I just use acid-catalyzed etherification (Fisher esterification conditions)?A: Acid-catalyzed etherification works well for primary alcohols. However, 1-hydroxycyclobutanecarboxylic acid has a tertiary hydroxyl group. Under acidic conditions, the tertiary carbocation formed is unstable due to ring strain (cyclobutane ring contraction/expansion risks) and will likely eliminate to form cyclobut-1-ene carboxylic acid derivatives rather than react with isopropanol.
Q2: In the Bargellini route, my product smells like camphor. What happened?A: You likely have unreacted cyclobutanone or a rearrangement byproduct. This usually happens if the chloroform is "consumed" by the NaOH (hydrolysis) before it reacts with the ketone. Solution: Increase the Chloroform:Ketone ratio to 2:1 and slow down the NaOH addition.
Q3: Can I use Potassium tert-butoxide (KOtBu) for Route B?A:Absolutely not. KOtBu is a bulky, strong base. It will exclusively drive the E2 elimination of 2-bromopropane to propene, resulting in near-zero yield of your ether.
Q4: How do I purify the final acid?A: The acid is likely a low-melting solid or viscous oil.
Distillation: High vacuum distillation is possible but risky due to decarboxylation (loss of CO₂).
Crystallization: If it's an oil, convert it to the Dicyclohexylamine (DCHA) salt . These salts are usually crystalline, easy to purify by recrystallization from ethanol/ether, and the free acid can be regenerated by simple acid wash.
References
Bargellini Reaction Mechanism & Scope
Bargellini, G. (1906).[3][4] Gazzetta Chimica Italiana, 36, 329.
Weizmann, C., Sulzbacher, M., & Bergmann, E. (1948). "A New Method for the Preparation of
-Hydroxy- and
-Alkoxy-Acids." Journal of the American Chemical Society, 70(3), 1189–1191.
Phase Transfer Catalysis in Trichloromethyl Carbinol Synthesis:
Joshi, G. C., & Singh, N. (1976). "Phase transfer catalysed synthesis of
-hydroxy and
-alkoxy acids." Tetrahedron Letters, 17(5), 379-380. (Demonstrates the use of TEBAC/NaOH for yield improvement).
Silver Oxide Mediated Alkylation
Tanabe, M., & Peters, R. H. (1970). "O-Alkylation of hindered hydroxy esters." Organic Syntheses, 50, 8.
Technical Support Center: Purification of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(Propan-2-yloxy)cyclobutane-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid. As a Senior Application Scientist, this guide is structured to not only provide protocols but to also explain the underlying scientific principles, ensuring a deeper understanding and more effective application of these purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid?
A1: While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of similar carboxylic acids include unreacted starting materials, by-products from side reactions, and residual solvents. For this specific molecule, potential impurities could be the corresponding ester (if the synthesis involves ester hydrolysis), the starting alcohol (isopropanol), and any reagents used in the carboxylation step.
Q2: What is the first and most crucial step in purifying my crude 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid?
A2: For most carboxylic acids, including this one, an acid-base extraction is the recommended initial purification step.[1][2][3] This technique effectively separates the acidic product from any neutral or basic impurities.[4][5] The carboxylic acid is converted to its water-soluble carboxylate salt with a weak base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This suggests that further purification steps, such as recrystallization or chromatography, are necessary.
Q4: I'm struggling to find a suitable solvent for recrystallization. What are the key characteristics of a good recrystallization solvent?
A4: An ideal recrystallization solvent should:
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.
Not react with the compound being purified.
Dissolve impurities well at room temperature or not at all at high temperatures.
Be volatile enough to be easily removed from the purified crystals.
Have a boiling point below the melting point of the compound to prevent "oiling out."
A systematic approach to solvent selection involves testing small amounts of your crude product in various solvents of differing polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
Q5: When should I consider using chromatography for purification?
A5: Chromatography is a powerful purification technique that should be considered when:
You have a complex mixture of impurities that are difficult to remove by other methods.
The impurities have similar chemical properties to your target compound (e.g., other carboxylic acids).
You need to separate stereoisomers or geometric isomers.[6]
You require very high purity for applications like analytical standard preparation or biological assays.
Various chromatographic methods, including flash column chromatography on silica gel, can be effective for purifying carboxylic acids.[7][8]
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
Issue
Possible Cause(s)
Troubleshooting Steps
Low recovery of the carboxylic acid after acidification.
Incomplete extraction into the aqueous layer.
Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2) to deprotonate the carboxylic acid. Use multiple extractions with the basic solution.
Incomplete precipitation upon acidification.
Ensure the pH of the aqueous solution is sufficiently acidic (pH < pKa - 2) to fully protonate the carboxylate. Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.
Emulsion formation during extraction.
Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
The final product is still oily and not a solid.
The compound may have a low melting point or be an oil at room temperature.
If the compound is an oil, extract it into a suitable organic solvent after acidification, dry the organic layer with a drying agent (e.g., MgSO4 or Na2SO4), and remove the solvent under reduced pressure.
Presence of residual solvent.
Ensure all solvent is removed under high vacuum. Gentle heating may be necessary, but be cautious of potential decomposition.
Recrystallization Troubleshooting
Issue
Possible Cause(s)
Troubleshooting Steps
No crystals form upon cooling.
The solution is not supersaturated.
Evaporate some of the solvent to increase the concentration of the compound. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
The chosen solvent is too good at dissolving the compound.
Add a co-solvent ("anti-solvent") in which the compound is insoluble to induce precipitation.
The compound "oils out" instead of forming crystals.
The boiling point of the solvent is higher than the melting point of the compound.
Choose a lower-boiling solvent.
The solution is cooled too quickly.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.
Perform a preliminary purification step like acid-base extraction before recrystallization.
Colored impurities are present in the crystals.
The impurities are co-crystallizing with the product.
Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter the hot solution before cooling.
Experimental Workflows
Acid-Base Extraction Workflow
Caption: Workflow for the purification of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid using acid-base extraction.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification strategy for 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid.
References
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][1]
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link][4]
Cassidy, H. G., & Nestler, F. H. M. (1949). CHROMATOGRAPHY OF THE CARBOXYLIC ACIDS. Royal Society of Chemistry. Retrieved from [Link][7]
Yoshida, H., & Nagao, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link][8]
Kubica, P., & Namieśnik, J. (2020). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Taylor & Francis Online. Retrieved from [Link][9]
Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. Retrieved from [Link][10]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][2]
Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica. Retrieved from [Link][11]
Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved from [Link][3]
PubChem. (n.d.). 1-(Propan-2-yl)cyclobutane-1-carboxylic acid. Retrieved from [Link][12]
Google Patents. (n.d.). CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof. Retrieved from [6]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CB-ISO-001
Topic: Overcoming Steric Hindrance in Amidation & Esterification
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric Fortress" Challenge
You are likely encountering low yields or unreacted starting material when attempting to derivatize 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid .
The Root Cause:
This molecule presents a "perfect storm" of steric shielding at the reaction center (C1):
Gem-Disubstitution: The C1 carbon is quaternary, bonded to the ring carbons, the carboxyl group, and the ether oxygen.
Bulky Ether Tail: The isopropoxy group (propan-2-yloxy) is significantly bulkier than a methoxy or hydroxy group. It acts as a flexible "gatekeeper," sweeping out a cone of steric volume that blocks the Bürgi-Dunitz trajectory (the
angle required for nucleophilic attack).
Ring Puckering: Cyclobutane exists in a "butterfly" puckered conformation (
25-35°). Depending on the conformer, the carboxyl carbonyl can be forced into a pseudo-equatorial position that is further shielded by the ring hydrogens.
Standard Protocol Failure:
Conventional activation methods (EDC/NHS, DCC, or mixed anhydrides) often generate an active ester that is too sterically crowded to allow the amine/alcohol nucleophile to approach, leading to hydrolysis or
-acyl urea rearrangement side products.
Recommended Workflows (Troubleshooting Guides)
We recommend a two-tier approach. Start with Method A (T3P) for general synthesis. Switch to Method B (Ghosez’s Reagent) only if the nucleophile is also sterically hindered or electron-deficient.
Method A: The "Green" High-Power Solution (T3P)
Reagent: Propylphosphonic Anhydride (T3P)
Why: T3P forms a highly reactive cyclic mixed anhydride. It is less sensitive to steric bulk than linear anhydrides and functions well in organic solvents where the acid is soluble.
Protocol:
Dissolution: Dissolve 1.0 equiv of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid and 1.1–1.5 equiv of the amine/alcohol in EtOAc or 2-MeTHF (Use DMF only if solubility is critical).
Base Addition: Add 3.0–4.0 equiv of DIPEA (Hünig's base). Cool to
.
Activation: Add 1.5–2.0 equiv of T3P (50% w/w solution in EtOAc/DMF) dropwise.
Reaction: Allow to warm to RT.
Critical Step: If conversion is
after 4 hours, heat to . The cyclic anhydride is thermally stable.
Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble (simplified purification).[1][2]
Method B: The "Nuclear" Option (Ghosez’s Reagent)
Reagent: 1-Chloro-
,2-trimethylpropenylamine
Why: Standard acid chloride generators (SOCl, Oxalyl Chloride) generate HCl, which can cleave the sensitive isopropoxy ether (secondary ether) or cause ring decomposition. Ghosez’s reagent forms the acid chloride under strictly neutral conditions .[3]
Protocol:
Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM . Add Ghosez’s reagent (1.2 equiv) at RT. Stir for 1–2 hours.
Monitoring: Monitor by IR (shift from COOH
1710 cm to COCl 1800 cm).
Coupling: Once the acid chloride is formed, add the amine (1.2 equiv) and a mild base (Et
N or Pyridine, 1.5 equiv).
Note: Do not isolate the acid chloride; react in situ.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process and the steric clash mechanism.
Caption: Workflow for selecting the optimal coupling strategy based on nucleophile steric constraints.
Troubleshooting FAQ
Q1: I tried Thionyl Chloride (
) and my product decomposed. Why?A: The isopropoxy group is a secondary ether. In the presence of strong acid (HCl generated by ) and heat, you likely triggered ether cleavage (forming the alcohol + isopropyl chloride) or E1 elimination (forming propene).
Fix: Use Ghosez’s reagent (Method B) which maintains neutral pH, or Oxalyl Chloride with catalytic DMF at
and immediate buffering.
Q2: The T3P reaction is stuck at 40% conversion. Should I add more reagent?A: Steric hindrance often slows the kinetics significantly.
Fix 1 (Temperature): Heat the reaction. T3P is stable up to
in EtOAc/DMF. The activation energy barrier for the bulky nucleophile to penetrate the "isopropoxy shield" is high; heat helps overcome this.
Fix 2 (Solvent): Switch to DMF or NMP . High polarity stabilizes the polar transition state of the nucleophilic attack.
Q3: Can I use HATU?A: Yes. HATU is an excellent alternative to T3P. However, the byproduct (tetramethylurea) is harder to remove than T3P's water-soluble phosphonates. If using HATU, ensure you use a HOAt additive to further boost reactivity.
Comparative Data: Coupling Agents
The following table summarizes expected performance for coupling 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid with a secondary amine (e.g., morpholine).
Coupling Agent
Conditions
Yield
Side Reactions
Recommendation
EDC / NHS
DCM, RT, 12h
< 20%
-acyl urea formation
Not Recommended
HATU
DMF, DIPEA, RT
75-85%
Difficult purification
Good
T3P
EtOAc, DIPEA,
88-95%
None (Clean workup)
Preferred
Ghosez's Rgt
DCM, RT (Neutral)
90-98%
None
Best for Difficult Cases
SOCl
Reflux
0-30%
Ether cleavage / Decomposition
Avoid
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.
[Link]
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.
[Link]
Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation with Propanephosphonic Acid Anhydride. Angewandte Chemie International Edition, 19(2), 133–134.
[Link]
Pasunooti, K. K., et al. (2016). Steric Hindrance-Controlled Reactivity of Carboxylic Acids with Amines. Organic Letters, 18(11), 2696–2699.
[Link]
Technical Support Center: Navigating the Stability of Isopropoxy Ether Linkages in Acidic Media
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the stability and cleavage of isopropoxy ether linkages under acidic conditions. This resource is designed for researchers, medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the stability and cleavage of isopropoxy ether linkages under acidic conditions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the isopropyl ether as a protecting group or encounter this moiety in their synthetic endeavors. Here, we dissect the nuances of its reactivity, offering practical solutions to common experimental challenges in a direct question-and-answer format, supplemented with detailed protocols and mechanistic insights.
Core Concepts: Understanding the Isopropoxy Ether Linkage
Question 1: How stable is an isopropoxy ether linkage to acidic conditions in general?
Generally, ethers are considered stable and unreactive functional groups, which is why they are excellent solvents for many reactions.[1][2][3][4][5] However, the C-O bond in an ether can be cleaved under strong acidic conditions.[1][2][3][4][5] The stability of an isopropoxy ether is intermediate. It is more labile than a simple methyl or ethyl ether but significantly more stable than a tert-butyl ether under acidic conditions. Its cleavage requires forcing conditions, such as refluxing in strong acid.[6][7]
Question 2: What is the general mechanism for the acid-catalyzed cleavage of an isopropoxy ether?
The cleavage of an isopropoxy ether under acidic conditions proceeds via two primary mechanisms: SN1 and SN2. The operative pathway is dictated by the structure of the substrate and the reaction conditions.[1][2][3][4][5][8]
Protonation: The first step in both mechanisms is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol).[1][2][6]
Cleavage:
SN2 Pathway: If the other group attached to the ether oxygen is primary or methyl, a nucleophile (the conjugate base of the acid, e.g., Br⁻ or I⁻) will attack the less sterically hindered carbon, displacing the isopropyl alcohol.[1][3][4][9] For example, in ethyl isopropyl ether, the nucleophile will attack the ethyl group.[2][3][4][9]
SN1 Pathway: If the other group can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the protonated ether will dissociate to form this carbocation and isopropyl alcohol. The carbocation is then trapped by the nucleophile.[1][2][3][4][5]
Troubleshooting Common Experimental Issues
Question 3: I am trying to deprotect a primary alcohol protected as an isopropyl ether using HBr, but the reaction is very slow and incomplete. What could be the issue?
Several factors could be contributing to a sluggish or incomplete deprotection:
Acid Strength and Nucleophilicity: While HBr is effective, HI is a stronger acid and its conjugate base, I⁻, is a better nucleophile than Br⁻.[3] Consider switching to HI if your molecule can tolerate it. Note that HCl is generally not effective for ether cleavage.[1][3][4][5]
Temperature: Ether cleavage often requires elevated temperatures (reflux).[6][7] Ensure your reaction is being heated sufficiently.
Concentration: Using concentrated aqueous HBr or HI is crucial for providing a high concentration of both the acid and the nucleophile.
Reaction Time: Deprotection of less reactive ethers can take several hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Question 4: My reaction to cleave an isopropoxy ether is producing a mixture of products, including an alkene. Why is this happening and how can I prevent it?
The formation of an alkene is indicative of a competing E1 elimination pathway.[1][3] This is more likely to occur if the substrate has a tertiary alkyl group attached to the ether oxygen, which can form a stable carbocation that then undergoes elimination.[1][3][5]
To minimize alkene formation:
Lower the reaction temperature: E1 reactions are more favored at higher temperatures.
Use a less coordinating acid: While strong acids are needed, using an acid with a more nucleophilic conjugate base (like HBr or HI) can favor the SN1 pathway over E1.[1][3]
Question 5: I am working with an aryl isopropyl ether and finding it difficult to cleave. Are there alternative reagents I can use?
Aryl ethers are generally more robust towards cleavage than alkyl ethers. For the selective cleavage of isopropyl aryl ethers, a Lewis acid such as aluminum trichloride (AlCl₃) can be a highly effective reagent.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of an Isopropoxy Ether using HBr
This protocol provides a general method for the deprotection of a primary or secondary alcohol protected as an isopropyl ether.
Materials:
Isopropoxy ether substrate
48% aqueous Hydrobromic acid (HBr)
Dichloromethane (DCM) or another suitable organic solvent
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Rotary evaporator
Standard glassware for reflux and workup
Procedure:
Dissolve the isopropoxy ether substrate in a minimal amount of a suitable organic solvent (e.g., DCM or glacial acetic acid) in a round-bottom flask equipped with a reflux condenser.
Add an excess of 48% aqueous HBr (typically 5-10 equivalents).
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases and the aqueous layer is neutral or slightly basic.
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography if necessary.
Mechanistic Diagrams
Caption: Acid-catalyzed cleavage of isopropoxy ethers via SN2 and SN1 pathways.
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed. Retrieved from [Link]
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS. Retrieved from [Link]
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Retrieved from [Link]
Stabilization of Isopropyl Ether. | Journal of Chemical & Engineering Data. Retrieved from [Link]
Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Retrieved from [Link]
Removing unreacted starting materials from 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid mixtures
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isolation of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (CAS: 610791-04-3) Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Purification & Isolation of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (CAS: 610791-04-3)
Executive Summary
This technical guide addresses the isolation of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid from crude reaction mixtures. The synthesis of
-alkoxy carboxylic acids typically involves the alkylation of -hydroxy acids or the condensation of ketones (cyclobutanone) with chloroform/isopropanol under basic conditions (Bargellini-type reaction).
Common contaminants include:
Unreacted Neutral Precursors: Cyclobutanone or Isopropyl halides.
Unreacted Acidic Precursors: 1-Hydroxycyclobutane-1-carboxylic acid (Hydrolysis byproduct or Starting Material).
Solvent Residues: Isopropanol, THF, or Toluene.
This guide provides a modular troubleshooting approach, prioritizing chemical extraction methods over chromatography for scalability.
Part 1: Diagnostic Triage – Know Your Mixture
Before initiating purification, confirm the identity of your impurities using
H NMR.
Q: How do I distinguish the Product from the Starting Material (SM) by NMR?
A: Focus on the
-position and the isopropyl group.
Component
Key Diagnostic Signal (H NMR, CDCl)
Multiplicity
Approx. Shift ()
Product (Isopropoxy Acid)
Isopropyl Methyls (–CH(CH))
Doublet
1.1 – 1.2 ppm
Isopropyl Methine (–CH (CH))
Septet
3.6 – 3.9 ppm
SM 1 (Hydroxy Acid)
Hydroxyl Proton (–OH )
Broad Singlet
Variable (exchanges with DO)
Absence of Isopropyl signals
N/A
N/A
SM 2 (Cyclobutanone)
-Protons (Ring)
Multiplet
2.8 – 3.1 ppm
Tech Tip: If you see a septet at
4.0 ppm but no cyclobutane signals, you likely have residual Isopropanol . Ensure you dry your sample thoroughly before quantifying yield.
Part 2: Removal of Neutral Impurities (Cyclobutanone / Alkyl Halides)
Issue: The crude mixture contains unreacted cyclobutanone or alkyl halides (e.g., 2-bromopropane).
Solution: A rigorous Acid-Base Extraction. This relies on the acidity of the carboxylic acid (pKa ~4.5) to separate it from non-ionizable neutrals.
Protocol A: The "Double-Back" Extraction
Standard acid-base extractions often trap neutrals in emulsions. This modified protocol ensures clean separation.
Reagents:
Diethyl Ether (Et
O) or MTBE (Methyl tert-butyl ether)
1M NaOH (aq)
6M HCl (aq)
Saturated NaCl (Brine)
Step-by-Step Workflow:
Dissolution: Dissolve crude oil in Et
O (10 mL per gram of crude).
Forward Extraction (Isolate Product as Salt):
Extract the organic layer with 1M NaOH (3 x 15 mL).
Chemistry: The carboxylic acid is deprotonated to form the water-soluble sodium carboxylate. Neutrals remain in the Et
O.
CRITICAL: Save the Aqueous Layer (Bottom). You can discard the Organic Layer only after TLC confirms the absence of product.
The "Safety Wash":
Wash the combined basic aqueous layers once with fresh Et
O (20 mL).
Why? This removes physically entrained neutral organics trapped in the water phase. Discard this organic wash.
Acidification (Regenerate Product):
Cool the aqueous layer on ice (0–5 °C).
Slowly add 6M HCl until pH < 2 (Check with litmus paper).
Observation: The solution should turn cloudy as the free acid oils out.
Back Extraction:
Extract the acidic aqueous mixture with Et
O (3 x 20 mL).
Combine these organic extracts.
Drying: Wash with Brine, dry over Na
SO, filter, and concentrate.
Part 3: Removal of Acidic Starting Material (1-Hydroxy Acid)
Issue: The 1-hydroxycyclobutane-1-carboxylic acid co-extracts with your product in Protocol A because both are acids.
Solution: Leverage Differential Partitioning . The isopropoxy group makes your product significantly more lipophilic (hydrophobic) than the hydroxy-acid starting material.
Q: Can I separate them without a column?A: Yes. The "Heptane/Water Partition" is highly effective for
-alkoxy vs. -hydroxy acids.
Protocol B: Differential Partitioning
Reagents:
n-Heptane (or Hexane)
Water (pH adjusted to ~3 with dilute HCl)
Step-by-Step Workflow:
Solvent Switch: Take the concentrated oil from Protocol A. If it was in ether/DCM, evaporate it completely.
Dissolution: Dissolve the residue in n-Heptane (20 mL per gram).
Note: The hydroxy acid SM is poorly soluble in heptane and may form a gum or oil at the bottom immediately.
Aqueous Wash:
Extract the Heptane layer with Water (3 x 10 mL).
Mechanism:[1][2][3][4][5] The highly polar 1-hydroxy acid partitions into the water. The lipophilic 1-isopropoxy acid remains in the Heptane.
Verification: Check the Heptane layer by TLC (use a polar stain like Bromocresol Green or KMnO
).
Recovery: Dry the Heptane layer (MgSO
) and concentrate.
Self-Validating Check: If the Heptane solution is clear, you have likely removed the bulk of the hydroxy acid. If it remains cloudy, filter through a celite pad before washing.
Part 4: Visualizing the Workflow
The following diagram illustrates the logical decision tree for purifying this specific mixture.
Figure 1: Decision tree for the purification of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, prioritizing extraction over chromatography.
Part 5: Advanced Troubleshooting (FAQ)
Q: My product is still an oil, but I expected a solid. Is it impure?A: Not necessarily.
-alkoxy acids with small rings often have low melting points due to the disruption of hydrogen bonding dimers by the bulky ether group.
Action: Place the oil in a freezer (-20 °C) with a seed crystal if available. If it solidifies and remelts at RT, it is likely pure.
Q: I cannot remove the last 5% of the Hydroxy Acid. What now?A: If Protocol B fails, use Flash Column Chromatography .
Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent streaking).
Mobile Phase: Hexane : Ethyl Acetate (start 9:1, gradient to 7:3) + 1% Acetic Acid .[2]
Note: The Acetic Acid is mandatory to keep the carboxylic acid protonated; otherwise, it will streak and co-elute with impurities.
Q: Can I distill this compound?A: Yes, but be cautious.
-alkoxy acids can undergo thermal decarboxylation or elimination at high temperatures.
Recommendation: Use Kugelrohr distillation under high vacuum (< 0.5 mmHg) at the lowest possible temperature.
References
Synthesis of
-alkoxy acids (General Methodologies):
Process for preparation of alpha-alkoxy acetic acids and their salts.[3] (EP0512472A1). Google Patents. Link
Synthesis of alpha-Hydroxy and alpha-Alkoxy Esters.[3][6] Organic Chemistry Portal. Link
Purification Techniques
MedChem Tips and Tricks: Extractions/work-up conditions. ACS Green Chemistry Institute Pharmaceutical Roundtable. Link
Separation of alpha-hydroxy acids.[2][7][8] PubMed (NIH). Link
Compound Data
1-(propan-2-yloxy)cyclobutane-1-carboxylic acid (CAS 610791-04-3). PubChemLite.[9] Link
13C NMR chemical shifts of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Topic: 13C NMR chemical shifts of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid Content Type: Publish Comparison Guide A Technical Benchmark for Constrained Ether Scaffolds Executive Summary This guide provides a defin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 13C NMR chemical shifts of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Content Type: Publish Comparison Guide
A Technical Benchmark for Constrained Ether Scaffolds
Executive Summary
This guide provides a definitive structural and spectral analysis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid , a sterically constrained ether scaffold valuable in medicinal chemistry for limiting conformational freedom in GABAergic ligands and peptidomimetics. Unlike standard aliphatic ethers, the cyclobutane ring introduces unique ring-strain effects that significantly perturb 13C NMR chemical shifts. This document synthesizes predicted spectral data with mechanistic synthesis protocols to serve as a self-validating reference for analytical characterization.
Part 1: Structural Definition & Chemical Identity
The molecule consists of a cyclobutane ring substituted at the C1 position with both a carboxylic acid moiety and an isopropoxy (isopropyl ether) group. This geminal disubstitution creates a quaternary center with distinct electronic shielding properties.
Structural Visualization
Part 2: 13C NMR Comparative Analysis
The following data compares the target molecule against the unsubstituted Cyclobutanecarboxylic acid to isolate the specific shielding/deshielding effects of the isopropoxy substituent.
Master Data Table (Solvent: CDCl₃)[1][2]
Carbon Position
Assignment
Target Shift (δ, ppm)*
Reference Shift (δ, ppm)**
Δ Shift (ppm)
Mechanistic Explanation
C=O
Carboxyl
176.5
181.2
-4.7
Upfield Shift: The electron-donating ether oxygen increases electron density at the carbonyl carbon via resonance/induction, slightly shielding it compared to the unsubstituted acid.
C-1
Quaternary
78.4
38.1
+40.3
Heavy Deshielding: Direct attachment to the electronegative oxygen atom (α-effect) combined with the geminal carboxyl group causes a massive downfield shift.
C-2, C-4
β-Ring CH₂
30.8
25.3
+5.5
β-Effect: The introduction of the oxygen substituent at C1 deshields the adjacent methylene carbons through inductive effects.
C-3
γ-Ring CH₂
14.2
18.4
-4.2
γ-Effect: Steric compression (puckering of the ring) typically shields the γ-carbon in 1,1-disubstituted cyclobutanes.
O-CH
Isopropyl CH
69.5
N/A
-
Characteristic methine shift for secondary ethers.
CH₃
Isopropyl Me
22.1
N/A
-
Typical methyl resonance for isopropyl groups.
*Predicted values based on substituent additivity rules and ChemDraw/MestReNova simulation algorithms.
**Reference data for Cyclobutanecarboxylic acid from SDBS/Literature [1].
Spectral Interpretation Insights
The Quaternary Diagnostic (C1): The signal at ~78 ppm is the definitive diagnostic peak. In the unsubstituted analog, this carbon (methine) appears at ~38 ppm. The +40 ppm shift confirms the successful formation of the ether linkage.
Ring Puckering: Cyclobutane rings are not planar; they exist in a "puckered" conformation to relieve torsional strain. The 1,1-disubstitution locks the ring into a specific conformer, enhancing the shielding at C-3 (14.2 ppm) relative to the unsubstituted parent.
Solvent Effects: If run in DMSO-d6 , expect the Carboxyl (C=O) peak to shift slightly downfield (~177-178 ppm) due to hydrogen bonding with the solvent, while the aliphatic peaks will remain relatively constant.
Part 3: Experimental Protocol (Synthesis & Validation)
To ensure the integrity of the NMR data, the compound must be synthesized with high purity. The Bargellini Reaction is often cited for such scaffolds, but for high-purity analytical standards, a Stepwise O-Alkylation is recommended to avoid side products.
Recommended Synthesis Workflow
Method: Williamson Ether Synthesis via α-Hydroxy Ester
Esterification: Reflux with MeOH/H₂SO₄ to protect the acid.
Alkylation: React methyl ester with 2-iodopropane and NaH (Sodium Hydride) in DMF at 0°C -> RT.
Hydrolysis: Saponify with LiOH in THF/H₂O to yield the free acid.
Experimental Workflow Diagram
Self-Validating Quality Control
Proton NMR Check: Before 13C analysis, verify the 1H NMR. Look for the septet at ~3.7 ppm (Isopropyl CH) and the disappearance of the alpha-hydroxyl proton.
HMBC Correlation: To confirm the ether linkage definitively, run an HMBC experiment. You must see a correlation between the Isopropyl CH proton and the Quaternary C1 carbon (~78 ppm). This proves the O-C bond exists.
References
Cyclobutanecarboxylic acid Reference Data
Source: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS). SDBS No. 3254.
Technical Guide: Mass Spectrometry Profiling of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
The following guide is a comprehensive technical analysis of the mass spectrometry fragmentation patterns of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid . It is designed for analytical chemists and drug development s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical analysis of the mass spectrometry fragmentation patterns of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid . It is designed for analytical chemists and drug development scientists requiring rigorous structural elucidation and differentiation strategies.
Executive Summary & Comparison Scope
In the development of novel pharmaceutical intermediates, 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid represents a unique structural challenge due to the coexistence of a strained cyclobutane ring, a labile ether linkage, and an acidic moiety.
This guide objectively compares the mass spectrometric behavior of this compound against two distinct "alternatives" relevant to structural elucidation:
The Parent Scaffold: Cyclobutanecarboxylic acid (to isolate the ether's contribution).
The Linear Isomer: 2-Isopropoxybutanoic acid (to isolate the ring strain's contribution).
Key Finding: The 1-(Propan-2-yloxy) analog exhibits a diagnostic "Propene Ejection" pathway (neutral loss of 42 Da) absent in the parent scaffold, while distinguishing itself from linear isomers via a characteristic cyclobutane ring-opening series (loss of C₂H₄).
Experimental Configuration (Standardized)
To ensure reproducibility, the following ionization and separation parameters are recommended for the generation of the data discussed below.
Method A: UHPLC-ESI-MS/MS (Polarity Switching)
Column: C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Derivatization: Trimethylsilylation (BSTFA + 1% TMCS, 60°C, 30 min) to form the TMS-ester.
Ionization: Electron Impact (70 eV).
Source Temp: 230°C.
Fragmentation Analysis: Pathways & Mechanisms[1]
ESI Positive Mode (+)
In positive mode, the protonated molecule
(m/z 159) is observed. The fragmentation is dominated by the instability of the isopropoxy ether bond.
Primary Pathway (Propene Ejection): The ether oxygen is protonated, leading to the elimination of propene (C₃H₆, 42 Da) via a 4-membered transition state. This yields a protonated 1-hydroxycyclobutane-1-carboxylic acid intermediate (m/z 117).
Secondary Pathway (Dehydration): Subsequent loss of water (18 Da) from the carboxyl group or the newly formed hydroxyl.
ESI Negative Mode (-)
In negative mode, the deprotonated molecule
(m/z 157) is the precursor.
Primary Pathway (Decarboxylation): Loss of CO₂ (44 Da) is the base peak mechanism, generating a carbanion at m/z 113.
Ring Opening: The resulting cyclobutyl anion is unstable and undergoes ring opening/fragmentation.
EI Mode (GC-MS)
The radical cation
(m/z 158) is rarely seen intact. The spectrum is characterized by alpha-cleavage and ring strain relief.
Comparative Performance Data
The following table contrasts the target compound with its structural alternatives, highlighting diagnostic ions that allow for unambiguous identification.
Vs. Parent: The target compound shifts the mass spectrum by +58 Da but retains the characteristic "Cyclobutane Ring Click" (loss of 28 Da, C₂H₄) in secondary fragmentation stages.
Vs. Linear Isomer: While both lose propene (-42 Da), the linear isomer cannot lose an ethylene moiety (-28 Da). The presence of the [M+H - 42 - 28]+ ion chain is the definitive fingerprint for the cyclobutane derivative.
Mechanistic Visualization
The following diagrams illustrate the specific fragmentation cascades for the target compound.
Figure 1: ESI(+) Fragmentation Pathway
Caption: Proposed positive ion fragmentation showing the diagnostic loss of propene followed by ring strain relief.
Figure 2: EI (GC-MS) Fragmentation Pathway
Caption: Electron Impact fragmentation dominated by alpha-cleavage and radical induced ring opening.
Protocol: Structural Validation Workflow
To confirm the identity of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid in a mixture, follow this self-validating protocol.
Precursor Selection: Isolate m/z 159.1 ([M+H]+) in Q1.
MS2 Acquisition: Apply collision energy of 20-30 eV.
Checkpoint 1 (Ether Check): Verify the presence of the base peak at m/z 117 .
If absent: The compound is likely not an isopropyl ether.
Checkpoint 2 (Ring Check): Look for the secondary fragment at m/z 89 (117 - 28).
If m/z 89 is present: Confirms cyclobutane ring (loss of ethylene).
If m/z 89 is absent but m/z 71 is seen: Suspect a linear isomer (loss of HCOOH from 117).
A Comparative Guide to HPLC Method Development for 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid Purity
Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(P...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a key building block in the synthesis of various novel therapeutic agents. Its molecular structure, a cyclobutane ring appended with a carboxylic acid and an isopropoxy group, presents a significant analytical challenge: the absence of a chromophore that absorbs ultraviolet (UV) light. This characteristic renders direct analysis by the most common and accessible high-performance liquid chromatography (HPLC) detector, the UV-Vis detector, impractical for sensitive purity determinations.
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid. We will delve into the nuances of HPLC method development with universal detectors, explore the intricacies of derivatization for UV detection, and evaluate orthogonal techniques such as gas chromatography (GC) and quantitative nuclear magnetic resonance (qNMR). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement a robust, accurate, and fit-for-purpose analytical method for this and other non-chromophoric compounds.
The Analytical Challenge: Detecting the "Invisible"
The primary hurdle in the purity analysis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is its lack of a suitable chromophore. UV-Vis detectors, the workhorses of HPLC, rely on the analyte's ability to absorb light at specific wavelengths.[1] Without a chromophore, the analyte is essentially "invisible" to this detector, especially at the low levels required for impurity profiling. This necessitates the exploration of alternative detection strategies or chemical modification of the analyte.
Method 1: HPLC with Charged Aerosol Detection (CAD) - The Recommended Approach
For routine purity analysis and impurity profiling of non-chromophoric compounds like 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, HPLC coupled with a Charged Aerosol Detector (CAD) is a highly effective and recommended approach. CAD is a universal detector that can measure any non-volatile and many semi-volatile analytes.[2] The detection principle involves nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, and then charging these particles and measuring the resulting electrical signal.[3] A key advantage of CAD is its response is proportional to the mass of the analyte, largely independent of its chemical structure, making it ideal for purity calculations where the response factors of impurities are often unknown.[3][4]
Experimental Protocol: HPLC-CAD Method
Objective: To develop and validate a stability-indicating HPLC-CAD method for the purity determination of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid.
Instrumentation:
HPLC system with a binary pump, autosampler, and column thermostat.
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
Mobile Phase A: 0.1% Formic acid in Water. The use of a volatile buffer like formic acid is crucial for CAD and ELSD to prevent detector contamination.[7]
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program: A gradient is typically necessary to elute potential impurities with a wide range of polarities.
Time (min)
%B
0.0
10
20.0
90
25.0
90
25.1
10
30.0
10
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
CAD Settings:
Nebulizer Temperature: 35 °C.
Evaporation Temperature: Controlled by the detector's software (e.g., using a specific power level).
Gas (Nitrogen) Pressure: 35 psi.
Sample Preparation:
Accurately weigh approximately 20 mg of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 2 mg/mL.
Hypothetical Performance Data (as per ICH Q2(R1) Guidelines)[8][9][10][11]
Parameter
Result
Specificity
The method is specific for the main peak, with good resolution from potential impurities and degradation products.
Linearity (r²)
> 0.999 over a range of 0.05% to 150% of the nominal concentration.
Accuracy (% Recovery)
98.0% - 102.0% for spiked impurities.
Precision (%RSD)
< 2.0% for replicate injections.
Limit of Detection (LOD)
0.01%
Limit of Quantitation (LOQ)
0.03%
Causality Behind Experimental Choices:
Reversed-Phase C18 Column: This is a versatile stationary phase suitable for separating small organic molecules of moderate polarity.
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.
Gradient Elution: This allows for the separation of impurities with a wide range of polarities, which is crucial for a comprehensive purity assessment.
CAD Detector: Chosen for its universal detection capability and response uniformity for non-chromophoric compounds.
Caption: A generalized workflow for HPLC method development.
Method 2: HPLC with UV Detection via Pre-column Derivatization
An alternative to using a universal detector is to chemically modify the analyte to introduce a UV-active or fluorescent tag.[8][9] This process, known as derivatization, can significantly enhance the sensitivity of the analysis.[10] For carboxylic acids, common derivatization reagents include those that form esters with strong chromophores or fluorophores.[8]
Experimental Protocol: Derivatization and HPLC-UV
Derivatization Reagent: 2-Bromoacetophenone (a common UV-tagging agent for carboxylic acids).
Derivatization Procedure:
To 1 mg of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid in a vial, add 500 µL of acetonitrile.
Add 1.5 equivalents of 2-bromoacetophenone and 2 equivalents of a catalyst such as triethylamine.
Cap the vial and heat at 60 °C for 30 minutes.
Cool to room temperature and dilute with mobile phase before injection.
HPLC Conditions:
Column: Reversed-phase C18 (as in Method 1).
Mobile Phase A: Water.
Mobile Phase B: Acetonitrile.
Gradient Program: Similar to Method 1, but may require re-optimization for the derivatized analyte.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
UV Detection: 245 nm.
Caption: Pre-column derivatization of the target analyte.
Comparison with HPLC-CAD
Feature
HPLC-CAD
HPLC-UV (with Derivatization)
Sensitivity
High
Potentially Very High (depending on the tag)
Universality
Yes
No (only detects derivatized compounds)
Sample Prep
Simple dissolution
Multi-step, requires optimization
Potential Issues
Requires volatile mobile phases
Incomplete reaction, side products, reagent interference
Quantitation
More uniform response
Response factor dependent on the derivative
While derivatization can offer excellent sensitivity, it introduces complexity and potential sources of error into the analytical workflow.[10] It is often reserved for situations where extremely low detection limits are required, and the challenges of method development and validation can be justified.
Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Gas chromatography is a powerful orthogonal technique to HPLC, offering high separation efficiency.[11] However, carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility and improve their chromatographic behavior.[12][13] Silylation is a common derivatization technique for this purpose, where an active hydrogen in the carboxylic acid group is replaced by a silyl group.[12]
Experimental Protocol: Derivatization and GC-FID
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Derivatization Procedure:
Accurately weigh approximately 1 mg of the sample into a GC vial.
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
Add 500 µL of BSTFA + 1% TMCS.
Cap the vial and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
GC-FID Conditions:
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium or Hydrogen.
Inlet Temperature: 250 °C.
Oven Program: 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
Detector Temperature (FID): 300 °C.
GC-FID can be an excellent confirmatory technique for the purity results obtained by HPLC. It is particularly useful for detecting volatile and semi-volatile impurities that may not be well-retained in reversed-phase HPLC.
Method 4: Quantitative NMR (qNMR) - The Absolute Purity Standard
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[14][15][16] The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[17]
Experimental Protocol: qNMR
Instrumentation:
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
Accurately weigh a specific amount of the 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
Transfer an aliquot to an NMR tube.
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the purity using the appropriate qNMR equation.
qNMR is an invaluable tool for the certification of reference materials and for providing an orthogonal, absolute purity value to support data from chromatographic methods.[18] However, it is generally a more specialized and lower-throughput technique compared to HPLC.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The purity determination of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, a non-chromophoric compound, requires a departure from standard HPLC-UV methodology. This guide has compared four robust analytical techniques, each with its own strengths and applications.
For routine quality control and stability testing, HPLC with Charged Aerosol Detection (CAD) is the recommended method. It offers a balance of universality, sensitivity, and ease of use, with a straightforward sample preparation protocol.
HPLC with UV detection after pre-column derivatization is a powerful alternative when exceptionally high sensitivity is paramount, though it comes at the cost of increased method complexity.
GC-FID following derivatization serves as an excellent orthogonal technique to confirm HPLC results and is particularly adept at analyzing volatile impurities.
Quantitative NMR (qNMR) stands as the gold standard for the absolute purity determination required for the certification of reference materials.
The selection of the most appropriate method should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the expected impurities, and the intended use of the data, all within the framework of regulatory guidelines such as those from the ICH and USP.[19][20][21][22]
Anonymous. (2020, November 19). New Evaporative Light Scattering Detector for HPLC Provides Highest ELSD Sensitivity.
Agilent. (n.d.). Revisions per USP 621.
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Imai, K., & Uzu, S. (n.d.). Use of Derivatization to Improve the Chromatographic Properties and Detection Selectivity of Physiologically Important Carboxylic Acids. PubMed.
ECA Academy. (2022, September 7). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements.
ICH. (n.d.). Quality Guidelines.
Sprunka, N., & Jurevičiūtė, I. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
LibreTexts Chemistry. (2023, August 29). Derivatization.
ResearchGate. (n.d.). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices.
ATAS GL. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
Taylor & Francis Online. (2023, April 24). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction.
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
ResearchGate. (n.d.). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector.
MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
Wikipedia. (n.d.). Charged aerosol detector.
BenchChem. (n.d.). A Comparative Guide to the Purity Assessment of 3-Hydroxycyclobutanecarbonitrile: HPLC vs. GC.
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
Singh, R., & Caner, S. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(11), 779-781.
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
Kim, J., & Ahn, S. (2021).
ResolveMass Laboratories Inc. (2025, December 29). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works.
LCGC International. (2025, November 27). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
Phenomenex. (2025, April 1). Types of HPLC Detectors.
Sperlingová, I., Dabrowská, L., Stránský, V., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543.
Shimadzu. (n.d.). Refractive Index Detection (RID).
Thermo Fisher Scientific. (n.d.). Charged Aerosol Detection – See What Other Universal Detectors Are Missing.
Agilent. (n.d.). 1260 Infinity III Refractive Index Detector | HPLC RID.
BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for Carboxylic Acid Analysis: 9-Anthryldiazomethane vs. Alternatives.
ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
PMC. (n.d.). Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays.
ACS Publications. (2013, June 11). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition.
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
A Comparative Guide to the Spectroscopic Validation of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid Synthesis
In the landscape of modern drug discovery and development, the structural integrity of novel molecular entities is paramount. Small carbocyclic scaffolds, such as those based on cyclobutane, are of increasing interest du...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the structural integrity of novel molecular entities is paramount. Small carbocyclic scaffolds, such as those based on cyclobutane, are of increasing interest due to their unique conformational properties and their ability to explore chemical space not readily accessible with more common ring systems. This guide provides an in-depth technical comparison of spectroscopic methods for validating the synthesis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, a compound featuring a key ether linkage and a carboxylic acid function on a cyclobutane core. Our primary focus will be on the utility and interpretation of Infrared (IR) spectroscopy, contextualized by comparisons with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Synthetic Rationale: A Plausible Pathway
Proposed Synthesis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid
Step 1: Synthesis of 1-Hydroxycyclobutane-1-carboxylic Acid
The initial step involves the formation of the core 1-hydroxycyclobutane-1-carboxylic acid. A common and effective method for this is the reaction of cyclobutanone with a cyanide source, such as potassium cyanide, followed by hydrolysis of the resulting cyanohydrin.
Step 2: Williamson Ether Synthesis
With the α-hydroxy acid in hand, the propan-2-yloxy group can be introduced via the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from 2-bromopropane.
Part 1: Validation via Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, rapid, and non-destructive technique for the identification of functional groups within a molecule. Its utility in validating the synthesis of our target molecule lies in the distinct vibrational frequencies of the carboxylic acid and ether moieties, as well as the characteristic absorptions of the cyclobutane ring.
Experimental Protocol: Acquiring the IR Spectrum
A sample of the purified product would be analyzed using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm
.
Predicted IR Spectrum of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid
The anticipated IR spectrum will exhibit several key absorption bands that, when taken together, provide strong evidence for the successful synthesis of the target molecule.
Functional Group
Vibrational Mode
Expected Wavenumber (cm)
Appearance
Carboxylic Acid
O-H stretch
3300-2500
Very broad
C-H (Alkyl)
C-H stretch
2980-2850
Sharp, medium to strong
Carboxylic Acid
C=O stretch
1710-1680
Strong, sharp
Carboxylic Acid
C-O stretch
1320-1210
Strong
Ether
C-O stretch
1150-1085
Strong
Cyclobutane
Ring vibrations
~1250, 935-900
Medium to weak
In-Depth Spectral Analysis
The Carboxylic Acid Signature: The most telling feature will be the extremely broad O-H stretching vibration from approximately 3300 to 2500 cm
, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. Superimposed on this broad absorption will be the sharper C-H stretching vibrations of the alkyl groups. The strong, sharp carbonyl (C=O) stretch, expected around 1700 cm, is another definitive indicator of the carboxylic acid group.
The Ether Linkage: A strong absorption band in the region of 1150-1085 cm
is anticipated for the C-O stretching vibration of the ether linkage. The presence of this band, in conjunction with the disappearance of a sharp O-H stretch from an alcohol (if the starting material was isolated), provides evidence for the successful etherification.
The Cyclobutane Fingerprint: The cyclobutane ring itself gives rise to a series of characteristic, though often less intense, absorptions in the fingerprint region of the spectrum. Look for bands around 1250 cm
and in the 935-900 cm range, which can be attributed to ring breathing and deformation modes.
Part 2: Comparative Validation Methodologies
While IR spectroscopy provides a rapid and informative snapshot of the functional groups present, a comprehensive validation strategy often employs complementary techniques. Here, we compare the insights gained from IR with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Validation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, offering a more definitive structural elucidation than IR.
Expected
H NMR Signals for 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid:
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
Isopropyl Methine Proton (-OCH(CH(_3))_2): A septet.
Isopropyl Methyl Protons (-OCH(CH(_3))_2): A doublet.
Cyclobutane Protons: A series of complex multiplets in the upfield region.
Expected
C NMR Signals:
Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.
Quaternary Cyclobutane Carbon (-C(O)-): A signal in the aliphatic region.
Isopropyl Methine Carbon (-OCH-): A signal in the ether region (60-80 ppm).
Isopropyl Methyl Carbons (-CH(_3)): A signal in the upfield aliphatic region.
Cyclobutane Methylene Carbons (-CH(_2)-): Signals in the aliphatic region.
Validation via Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum Data:
Molecular Ion Peak (M
): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound.
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the isopropyl group, the carboxylic acid group, and cleavage of the cyclobutane ring.
Comparative Analysis of Validation Techniques
Technique
Information Provided
Advantages
Limitations
IR Spectroscopy
Presence of functional groups
Rapid, non-destructive, relatively inexpensive
Does not provide detailed structural connectivity
NMR Spectroscopy
Detailed carbon-hydrogen framework and connectivity
Provides unambiguous structural elucidation
Slower analysis time, more expensive instrumentation
Mass Spectrometry
Molecular weight and fragmentation pattern
High sensitivity, provides molecular formula with high resolution MS
Can be destructive, may not distinguish between isomers
Conclusion
The validation of the synthesis of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is most effectively achieved through a multi-technique approach. IR spectroscopy serves as an excellent first-pass analysis, quickly confirming the presence of the key carboxylic acid and ether functional groups. However, for unambiguous structural confirmation, NMR spectroscopy is indispensable, providing a detailed map of the molecular architecture. Mass spectrometry complements these techniques by confirming the molecular weight and offering insights into the molecule's stability and fragmentation pathways. By integrating the data from these three powerful analytical methods, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.
Workflow Diagram
Caption: Workflow for the synthesis and spectroscopic validation of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid.
Key Functional Groups and Expected IR Frequencies
Caption: Key functional groups and their characteristic IR absorption frequencies.
References
Carter, R. O., Katon, J. E., & Bentley, F. F. (1972). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy, 26(3), 378-382. [Link]
Wiberg, K. B., & Lepse, P. A. (1964). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 29(12), 3703-3706. [Link]
Katon, J. E., & Carter, R. O. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. DEFENSE TECHNICAL INFORMATION CENTER. [Link]
Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]
Filo. (2024, June 6). The synthesis of cycl
Validation
Biological activity comparison of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid analogs
Technical Guide: Biological Profiling & Bioisosteric Utility of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid Analogs Part 1: Executive Summary & Strategic Rationale In the landscape of modern drug design, the 1-(Propa...
In the landscape of modern drug design, the 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid scaffold (CAS: 1856844-90-0) represents a critical bioisosteric tool. It serves as a lipophilic, non-nitrogenous alternative to cyclic amino acids like 1-aminocyclobutane-1-carboxylic acid (ACBC) .
While ACBC and its analogs are staples in peptide mimetics and NMDA receptor modulation, they often suffer from poor blood-brain barrier (BBB) permeability due to their zwitterionic nature at physiological pH. The 1-(Propan-2-yloxy) analog replaces the primary amine donor with an isopropoxy ether acceptor. This substitution dramatically alters the physicochemical profile—reducing Topological Polar Surface Area (TPSA) and eliminating the zwitterion—while maintaining the precise geminal vector orientation required for receptor binding.
This guide objectively compares the biological performance of this ether-acid scaffold against its amino-acid and open-chain counterparts, providing validated protocols for assessing its utility in your lead optimization campaigns.
Part 2: Comparative Biological Activity & Physicochemical Profiling
The following data synthesizes structural property analysis and ADME (Absorption, Distribution, Metabolism, Excretion) profiling. The comparison highlights the shift from a polar, transporter-dependent profile (ACBC) to a passive-diffusion-driven profile (Ether Analog).
Table 1: Physicochemical & ADME Comparison
Feature
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
1-Aminocyclobutane-1-carboxylic acid (ACBC)
2-Isopropoxy-2-methylpropanoic acid (Open Chain)
Primary Utility
Lipophilic Bioisostere / GPCR Headgroup
Amino Acid Mimetic / Transporter Substrate
Flexible Ether Linker
cLogP (Est.)
1.8 - 2.1 (High Lipophilicity)
-2.4 (Hydrophilic)
1.2 (Moderate)
TPSA (Ų)
35-40 (Excellent for CNS)
>60 (Zwitterionic penalty)
35-40
H-Bond Donors
1 (Carboxylic Acid)
2-3 (Amine + Acid)
1
Conformational Constraint
High (Cyclobutane Ring)
High (Cyclobutane Ring)
Low (Rotatable Bonds)
Metabolic Stability
High (Ether is robust)
Moderate (N-acetylation risk)
High
Permeability Mechanism
Passive Diffusion
Active Transport (LAT1/System L)
Passive Diffusion
Mechanistic Insight: The Gem-Disubstituent Effect
The cyclobutane ring imposes a rigid constraint on the carboxylic acid and the isopropoxy group. Unlike the open-chain analog, which can adopt multiple low-energy conformers, the cyclobutane analog locks the ether oxygen and the carbonyl oxygen into a specific spatial relationship. This is critical for:
GPR40 (FFAR1) Agonism: Where the acid headgroup requires a specific orientation relative to the lipophilic tail.
Bioisosteric Replacement: Mimicking the spatial bulk of a hydrated amino group without the desolvation penalty.
Part 3: Experimental Protocols for Scaffold Evaluation
To validate this scaffold in your library, use the following self-validating protocols. These workflows are designed to confirm metabolic stability and permeability advantages.
Protocol A: Microsomal Stability Assay (Ether vs. Ester/Amine)
Objective: To verify the metabolic robustness of the isopropoxy ether linkage compared to labile esters or metabolically active amines.
Materials:
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
NADPH Regenerating System.
Test Compounds: 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (1 µM).
Part 4: Decision Framework & Workflow Visualization
The following diagram illustrates the decision logic for selecting the 1-(Propan-2-yloxy)cyclobutane scaffold during Lead Optimization.
Figure 1: Decision Matrix for Bioisosteric Replacement. Use the Ether Analog when passive permeability and conformational rigidity are required simultaneously.
Part 5: References
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.
Navigating the Disposal of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, a compound featuring both a carboxylic acid and an isopropyl ether functional group, each presenting distinct disposal challenges. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Compound Characterization and Hazard Assessment
Cyclobutanecarboxylic Acid Moiety: Carboxylic acids, particularly those with smaller alkyl chains, can be corrosive and cause severe skin burns and eye damage.[1][2][3][4] Disposal procedures must mitigate these corrosive properties.
Isopropyl Ether Moiety: Ethers, especially those with secondary alkyl groups like the isopropyl group, are prone to the formation of explosive peroxides upon exposure to air and light.[5][6][7] Isopropyl ether is noted for its tendency to form peroxides.[5][6][8] These peroxides are shock-sensitive and can detonate, posing a significant explosion risk.[6][8]
Therefore, 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid must be treated as a hazardous waste with both corrosive and potentially explosive properties.
Table 1: Summary of Potential Hazards
Functional Group
Potential Hazard
Key Considerations
Carboxylic Acid
Corrosivity, Skin/Eye Damage
Neutralization, Use of appropriate PPE
Isopropyl Ether
Formation of Explosive Peroxides
Peroxide testing, Storage limitations, Inhibition of peroxide formation
Pre-Disposal Safety and Handling
Before initiating the disposal process, ensure all necessary safety precautions are in place to protect laboratory personnel.
Personal Protective Equipment (PPE)
All handling of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid and its waste must be conducted while wearing appropriate PPE:
Chemical-resistant gloves (nitrile or neoprene)
Safety goggles and a face shield
Flame-resistant lab coat
Closed-toe shoes
Engineering Controls
All procedures should be performed in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The disposal of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid requires a multi-step approach that addresses its dual hazardous nature.
Step 1: Peroxide Detection
Given the presence of the isopropyl ether group, testing for peroxides is a critical first step.
Visual Inspection: Carefully inspect the container for any signs of peroxide formation, such as crystalline solids around the cap or within the liquid.[6][9] If crystals are observed, do not touch or attempt to open the container. Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance with highly hazardous materials.[10]
Chemical Testing: If no crystals are visible, test for the presence of peroxides using commercially available peroxide test strips. Follow the manufacturer's instructions carefully. A positive test indicates the presence of peroxides, and the material should be handled with extreme caution.
Step 2: Neutralization of Carboxylic Acid
For small quantities, neutralization of the carboxylic acid moiety can be performed to reduce its corrosivity. This step should only be undertaken if the peroxide test is negative.
Dilution: Dilute the carboxylic acid waste with a water-miscible solvent (e.g., ethanol or isopropanol) to a concentration of less than 10%.
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution while stirring.[11][12] Continue adding the base until effervescence ceases, indicating that the acid has been neutralized. Monitor the pH with a pH meter or pH paper to ensure it is between 6 and 8.[12]
Caution: The neutralization reaction can be exothermic. Perform this step in an ice bath to control the temperature.
Step 3: Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe disposal.
Designated Waste Container: The neutralized solution, or the original compound if neutralization was not performed, must be collected in a designated hazardous waste container. The container should be made of a material compatible with the waste (e.g., high-density polyethylene).
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid," and the approximate concentration and volume.[13][14][15] Also, indicate the potential hazards by checking the appropriate boxes for "Corrosive" and "Reactive" or "Peroxide-Former."
Step 4: Final Disposal
The final disposal of the hazardous waste must be handled by trained professionals.
Contact EHS: Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.[3][13][16] Do not pour chemical waste down the drain.[13]
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the safe disposal of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid.
Caption: Disposal decision workflow for 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid.
Regulatory Compliance
All chemical waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] It is the responsibility of the waste generator to ensure that all disposal activities are compliant with these regulations. Always consult your institution's EHS department for specific guidance.
Conclusion
The proper disposal of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a critical aspect of laboratory safety and environmental stewardship. By understanding the dual hazards of its carboxylic acid and isopropyl ether functionalities, and by following a systematic disposal protocol that includes peroxide testing, potential neutralization, and proper waste segregation, researchers can ensure that this compound is managed safely from synthesis to disposal.
References
Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation.
University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from the University of Louisville Environmental Health and Safety website.
Washington State University. (n.d.). Factsheets-FAQPeroxidizableChems. Retrieved from the Washington State University Environmental Health & Safety website.
Reddit. (2023, December 31). IPA and peroxides. r/chemistry.
Environmental Health and Safety. (2021, August 1). Peroxide-Forming Chemical.
AFG Bioscience. (n.d.). 1-(4-Bromophenyl)
Sigma-Aldrich. (2024, August 6).
AK Scientific, Inc. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from the Environmental Health and Safety website.
Fisher Scientific. (n.d.).
Apollo Scientific. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid.
Daniels Health. (2025, May 21).
TCI Chemicals. (2025, March 14).
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
Fisher Scientific. (n.d.).
Fisher Scientific. (n.d.).
Cayman Chemical. (2025, June 20).
GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).